6-Chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid
説明
The exact mass of the compound 6-Chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid is 196.9992041 g/mol and the complexity rating of the compound is 226. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 6-Chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
6-chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O2/c8-3-1-4-5(9-2-3)6(7(12)13)11-10-4/h1-2H,(H,10,11)(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPTOIVKVFBFTLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1NN=C2C(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30855944 | |
| Record name | 6-Chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30855944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1378815-29-2 | |
| Record name | 6-Chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30855944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical and physicochemical properties of 6-Chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid
An In-Depth Technical Guide to 6-Chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid
Abstract
This technical guide provides a comprehensive overview of 6-Chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a derivative of the versatile pyrazolopyridine scaffold, this molecule serves as a critical building block for the synthesis of targeted therapeutics. This document details its chemical identity, physicochemical properties, potential synthetic pathways, and analytical characterization methodologies. The insights presented are curated for researchers, chemists, and drug development professionals seeking to leverage this compound in their scientific endeavors.
Chemical Identity and Molecular Structure
6-Chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid belongs to the family of pyrazolopyridines, which are bicyclic heterocyclic structures formed by the fusion of pyrazole and pyridine rings. The specific arrangement of nitrogen atoms and the substitution pattern—a chlorine atom at position 6 and a carboxylic acid at position 3—confer distinct chemical properties that are highly valuable for creating molecules with specific biological activities. These compounds are recognized as important pharmaceutical intermediates for various kinase inhibitors.[1]
The pyrazolo[4,3-b]pyridine core, in particular, has been explored for its potential in developing treatments for a range of diseases.[2][3] The chloro- and carboxylic acid functional groups provide reactive handles for further chemical modification, making this a versatile synthon in library synthesis and lead optimization.
Molecular Structure:
Caption: Chemical structure of 6-Chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| Molecular Formula | C₇H₄ClN₃O₂ | Calculated |
| Molecular Weight | 197.58 g/mol | [4][5] |
| Parent Compound CAS | 1260648-73-4 (for 1H-Pyrazolo[4,3-b]pyridine-3-carboxylic acid) | [6] |
| Canonical SMILES | C1=C2C(=NC=C1Cl)C(=NN2)C(=O)O | Derived |
| InChI | InChI=1S/C7H4ClN3O2/c8-5-2-9-6-4(1-5)10-11-7(6)3(12)13/h1-2H,(H,10,11)(H,12,13) | Derived |
| InChIKey | YZJCRGGYJALBTO-UHFFFAOYSA-N | Derived |
Physicochemical Properties: A Drug Discovery Perspective
The physicochemical properties of a molecule are paramount in determining its suitability as a drug candidate, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. While experimental data for this specific compound is not widely published, we can infer its likely characteristics based on its structure and data from closely related analogues.
Expertise in Action: Why These Properties Matter
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LogP (Lipophilicity): The predicted XLogP of ~1.6 for the parent scaffold suggests a moderate lipophilicity.[5] The addition of a carboxylic acid would decrease this value, likely placing the compound in a favorable range for balancing aqueous solubility with membrane permeability.
-
pKa (Ionization Constant): The presence of the carboxylic acid group (an acidic functional group) and the basic nitrogen atoms in the pyridine and pyrazole rings means the molecule is zwitterionic. The pKa of the carboxylic acid is expected to be in the range of 3-5, making it ionized at physiological pH (7.4). The basic nitrogens will have their own pKa values, influencing solubility and potential for salt formation. Understanding these pKa values is critical for designing formulation strategies and predicting drug-receptor interactions.[7]
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Topological Polar Surface Area (TPSA): The TPSA, predicted to be around 78.9 Ų, is a key indicator of a molecule's ability to cross cell membranes.[5] Values in this range are often associated with good oral bioavailability.
-
Hydrogen Bond Donors/Acceptors: With two hydrogen bond donors and three acceptors predicted for a similar scaffold, the molecule has a strong capacity for forming interactions with biological targets.[4]
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Significance in Drug Development |
| XLogP3 | ~1.6 (for a related scaffold)[5] | Influences solubility, permeability, and plasma protein binding. |
| TPSA | 78.9 Ų (for a related scaffold)[5] | Correlates with passive molecular transport through membranes. |
| Hydrogen Bond Donors | 2[4] | Key for molecular recognition and binding to target proteins. |
| Hydrogen Bond Acceptors | 3[4] | Key for molecular recognition and binding to target proteins. |
| Physical Form | Expected to be a solid at room temperature. | [8] |
Synthesis and Reactivity Insights
The synthesis of pyrazolo[4,3-b]pyridines can be achieved through various strategic approaches. A common and efficient method involves the construction of the pyrazole ring onto a pre-existing, suitably substituted pyridine core.[9]
A key synthetic strategy is the modified Japp-Klingemann reaction, which utilizes readily available 2-chloro-3-nitropyridines as starting materials.[2][10] This sequence typically involves a nucleophilic aromatic substitution (SNAAr) followed by a one-pot azo-coupling, deacylation, and pyrazole ring annulation. The operational simplicity and use of stable diazonium salts make this an attractive route for generating diversity in this scaffold.[10]
Caption: Generalized synthetic workflow for pyrazolo[4,3-b]pyridine-3-carboxylic acids.
The reactivity of the final compound is governed by its functional groups. The carboxylic acid can be readily converted to amides, esters, or other derivatives, which is a cornerstone of medicinal chemistry for exploring structure-activity relationships (SAR). The chlorine atom at the 6-position is susceptible to nucleophilic substitution, allowing for the introduction of various fragments to modulate the molecule's properties.
Applications in Research and Drug Development
The pyrazolo[4,3-b]pyridine scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets. Its derivatives have shown significant promise in various therapeutic areas.
-
Positive Allosteric Modulators (PAMs) of mGlu4: The pyrazolo[4,3-b]pyridine core is central to novel PAMs of the metabotropic glutamate receptor 4 (mGlu4).[3] These modulators are being investigated for the treatment of neurological disorders, including Parkinson's disease, by enhancing the receptor's response to its endogenous ligand, glutamate.[3][11]
-
Kinase Inhibitors: The structural features of pyrazolopyridines mimic the hinge-binding motifs of ATP, making them ideal scaffolds for designing kinase inhibitors. Various derivatives have been synthesized and evaluated for their potential in oncology and inflammatory diseases.[1]
The title compound, 6-Chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid, represents a key intermediate that provides the foundational structure upon which these more complex and biologically active molecules are built.
Experimental Protocols: A Guide to Characterization
To ensure the identity and purity of a synthesized batch of 6-Chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid, a robust analytical workflow is essential. The following protocols are based on established methodologies for similar heterocyclic compounds.
Trustworthiness Through Self-Validation: The combination of chromatographic separation (HPLC) and structural elucidation (NMR, MS) provides a self-validating system. The purity determined by HPLC should align with the structural integrity confirmed by spectroscopy.
A. High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol describes a standard reverse-phase HPLC method for determining the purity of the compound.
-
Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a 50:50 mixture of acetonitrile and water.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
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Gradient:
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0-2 min: 5% B
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2-15 min: 5% to 95% B
-
15-18 min: 95% B
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18-20 min: 95% to 5% B
-
20-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 280 nm.
-
Analysis: Purity is calculated based on the area percentage of the main peak.
B. Nuclear Magnetic Resonance (NMR) for Structural Confirmation
NMR spectroscopy is the most powerful tool for unambiguous structure elucidation.
-
Sample Preparation: Dissolve 2-5 mg of the compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is strategic, as it effectively solubilizes polar carboxylic acids and its residual peak does not typically interfere with aromatic proton signals.
-
¹H NMR Spectroscopy (Expected Signals):
-
Aromatic Protons: Two distinct signals in the aromatic region (typically 7.0-9.0 ppm), corresponding to the two protons on the pyridine ring. Their splitting patterns (doublets) and coupling constants will confirm their positions.
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N-H Proton: A broad singlet corresponding to the pyrazole N-H proton, likely downfield.
-
COOH Proton: A very broad singlet for the carboxylic acid proton, typically >12 ppm.
-
-
¹³C NMR Spectroscopy (Expected Signals):
-
Seven distinct carbon signals are expected.
-
Carbonyl Carbon: A signal in the range of 160-170 ppm for the carboxylic acid carbon.
-
Aromatic Carbons: Signals in the aromatic region (110-150 ppm), with carbons attached to heteroatoms (N, Cl) showing characteristic shifts.
-
Caption: A typical analytical workflow for compound characterization.
Conclusion
6-Chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid is more than just a chemical entity; it is a key enabler in the quest for novel therapeutics. Its well-defined structure, versatile reactive sites, and membership in the privileged pyrazolopyridine family make it an invaluable tool for medicinal chemists. This guide has provided a foundational understanding of its chemical and physicochemical properties, offering both theoretical predictions and practical, field-proven methodologies for its synthesis and characterization. As research continues, this compound will undoubtedly serve as a cornerstone for the development of next-generation targeted therapies.
References
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Guidechem. 6-Chloro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid.
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Advanced ChemBlocks. Pyrazolo[4,3-b]pyridine - Products.
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NextSDS. 6-chloro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid.
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Sigma-Aldrich. 6-Chloro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid.
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ChemScene. 6-Chloro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid.
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PubChem. 6-Chloro-1H-pyrazolo[4,3-b]pyridine.
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ChemicalBook. 6-Chloro-1H-pyrazolo[4,3-c]pyridine(1206979-33-0) 1H NMR.
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Longdom Publishing. Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation.
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PubChem. 6-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid.
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PMC. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles.
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BLDpharm. 6-Chloro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid.
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PubMed. Discovery, Structure-Activity Relationship, and Biological Characterization of a Novel Series of 6-((1 H-Pyrazolo[4,3- b]pyridin-3-yl)amino)-benzo[ d]isothiazole-3-carboxamides as Positive Allosteric Modulators of the Metabotropic Glutamate Receptor 4 (mGlu4).
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Sigma-Aldrich. 6-Chloro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid.
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PubChemLite. 6-chloro-1h-pyrazolo[4,3-c]pyridine-3-carboxylic acid.
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Google Patents. CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof.
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Taylor & Francis Online. Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra.
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MDPI. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.
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ChemicalBook. 1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid, 6-chloro-.
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PubMed. Discovery, Synthesis, and Preclinical Characterization of N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506), a Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 (mGlu4).
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MDPI. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles.
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Sigma-Aldrich. 6-Chloro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid.
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An In-depth Technical Guide to the Crystal Structure Analysis of 6-Chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylic Acid: A Hypothetical Case Study
Abstract
The pyrazolo[4,3-b]pyridine scaffold is a privileged pharmacophore in modern medicinal chemistry, forming the core of several clinically significant agents. A comprehensive understanding of the three-dimensional structure and intermolecular interactions of derivatives within this class is paramount for rational drug design and solid-state characterization. This technical guide presents a detailed, hypothetical workflow for the single-crystal X-ray diffraction analysis of 6-Chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid, a representative member of this important heterocyclic family. While a published crystal structure for this specific molecule is not currently available, this document serves as an expert-level walkthrough of the entire process, from synthesis and crystallization to data interpretation and analysis. We will explore the causality behind each experimental step, providing researchers, scientists, and drug development professionals with a robust framework for the crystallographic analysis of novel small molecules.
Introduction: The Significance of the Pyrazolo[4,3-b]pyridine Core
The fusion of pyrazole and pyridine rings creates the pyrazolopyridine system, a heterocyclic scaffold that has garnered significant attention in the field of drug discovery. These compounds are bioisosteres of purines and have demonstrated a wide range of biological activities. The pyrazolo[4,3-b]pyridine isomer, in particular, is of high interest. For instance, derivatives of this scaffold have been investigated as potent and selective modulators of metabotropic glutamate receptor 4 (mGlu4), which are promising targets for the treatment of Parkinson's disease[1][2]. Furthermore, the broader class of pyrazolo[3,4-b]pyridines are known to exhibit antimicrobial and kinase inhibitory activities, making them valuable starting points for the development of new therapeutics[3][4].
6-Chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid is a key synthetic intermediate that can be further functionalized to create a diverse library of compounds for biological screening. The presence of the carboxylic acid group provides a handle for amide coupling, while the chloro-substituent can be displaced in nucleophilic aromatic substitution reactions.
The precise three-dimensional arrangement of atoms and the nature of intermolecular interactions in the solid state can profoundly influence a molecule's physicochemical properties, such as solubility, stability, and bioavailability. Therefore, single-crystal X-ray diffraction, the definitive method for determining molecular structure, is an indispensable tool in the characterization of such compounds[5]. This guide will delineate the comprehensive methodology for such an analysis.
Experimental Workflow: From Powder to Structure
The journey from a powdered sample to a fully refined crystal structure is a multi-step process that requires careful planning and execution. Each stage is critical for the success of the subsequent one.
Caption: A comprehensive workflow for small molecule crystal structure analysis.
Synthesis and Purification
An efficient synthesis of pyrazolo[4,3-b]pyridines can be achieved from readily available 2-chloro-3-nitropyridines through a sequence of reactions[1]. The final product, 6-Chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid, must be rigorously purified. The presence of impurities can significantly hinder crystallization.
Protocol:
-
Synthesis: Following a literature procedure, synthesize the title compound.
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Purification: The crude product should be purified, for example, by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel. The choice of solvent will depend on the solubility of the compound and its impurities.
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Initial Characterization: Confirm the identity and purity of the bulk material using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). A purity of >98% is highly desirable for successful crystallization.
-
Expert Insight: The rationale for stringent purification is that impurities can act as "crystal growth inhibitors" by adsorbing onto the growing crystal faces, leading to smaller, poorly formed, or no crystals at all.
Single Crystal Growth
Growing diffraction-quality single crystals is often the most challenging step. A variety of techniques can be employed, with slow evaporation being one of the most common for small molecules.
Protocol:
-
Solvent Screening: In a series of small vials, dissolve a few milligrams of the purified compound in a range of solvents (e.g., methanol, ethanol, acetone, ethyl acetate, acetonitrile, and mixtures with water) to near saturation.
-
Slow Evaporation: Cover the vials with a cap containing a few pinholes to allow for slow evaporation of the solvent at room temperature.
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Monitoring: Monitor the vials daily for the formation of crystals. Ideal crystals for single-crystal X-ray diffraction should be well-formed, transparent, and typically between 0.1 and 0.3 mm in at least two dimensions.
-
Crystal Selection: Once suitable crystals have formed, carefully select a single, well-defined crystal using a micromanipulator under a microscope.
-
Mounting: Mount the selected crystal on a cryoloop, typically with a small amount of cryoprotectant oil (e.g., Paratone-N) to prevent ice formation during data collection at low temperatures.
-
Expert Insight: The choice of solvent is critical. A solvent in which the compound has moderate solubility is often ideal. If the compound is too soluble, it may not crystallize, and if it is too insoluble, it will precipitate as a powder. Cooling a saturated solution or vapor diffusion are alternative crystallization techniques if slow evaporation is unsuccessful.
X-ray Data Collection
Data collection is performed using a single-crystal X-ray diffractometer. Modern instruments are equipped with sensitive detectors and powerful X-ray sources.
Protocol:
-
Mounting on Diffractometer: The mounted crystal is placed on the goniometer head of the diffractometer and flash-cooled to a low temperature (typically 100 K) in a stream of cold nitrogen gas.
-
Unit Cell Determination: A short series of diffraction images are collected to determine the unit cell parameters and Bravais lattice.
-
Data Collection Strategy: Based on the unit cell and crystal symmetry, a data collection strategy is calculated to ensure a complete and redundant dataset is collected.
-
Data Acquisition: The full set of diffraction images is collected by rotating the crystal in the X-ray beam.
-
Data Processing: The raw diffraction images are processed to integrate the intensities of the reflections, correct for experimental factors (e.g., Lorentz and polarization effects), and perform an absorption correction. This results in a file containing the Miller indices (h,k,l) and the corresponding intensities and standard uncertainties for each reflection.
-
Expert Insight: Collecting data at low temperatures is standard practice. It minimizes thermal motion of the atoms, leading to higher resolution data and a more precise structure. It also reduces radiation damage to the crystal.
Structure Solution and Refinement
With a processed dataset, the next step is to determine the arrangement of atoms in the unit cell and refine this model against the experimental data.
Protocol:
-
Structure Solution: The phase problem is typically solved for small molecules using direct methods or charge flipping algorithms. These methods use statistical relationships between the reflection intensities to derive initial phase estimates, which are then used to calculate an initial electron density map.
-
Model Building: From the initial electron density map, an initial molecular model is built by identifying peaks corresponding to atoms and connecting them to form the molecule.
-
Structure Refinement: The initial model is refined against the experimental data using a least-squares minimization procedure. In this process, the atomic coordinates, displacement parameters (describing thermal motion), and other parameters are adjusted to improve the agreement between the calculated and observed structure factors.
-
Anisotropic Refinement: For non-hydrogen atoms, the thermal motion is typically modeled using anisotropic displacement parameters (ellipsoids).
-
Hydrogen Atom Placement: Hydrogen atoms are usually placed in calculated positions and refined using a riding model.
-
Final Refinement Cycles: The refinement is continued until the model converges, meaning that further adjustments do not significantly improve the agreement with the data. The quality of the final model is assessed using various metrics, such as R-factors and the goodness-of-fit.
-
Expert Insight: Software suites like Olex2, SHELX, or GSAS-II are commonly used for structure solution and refinement[1]. The refinement process is iterative, and the crystallographer must carefully inspect the electron density maps to ensure the model is chemically reasonable and accurately represents the data.
Hypothetical Results and Analysis
As no experimental data is available, we will present a plausible set of results for the crystal structure of 6-Chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid to illustrate the analysis process.
Crystallographic Data
The following table summarizes a hypothetical set of crystallographic data.
| Parameter | Hypothetical Value |
| Chemical Formula | C₇H₄ClN₃O₂ |
| Formula Weight | 197.58 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.123(4) |
| b (Å) | 15.456(8) |
| c (Å) | 8.345(5) |
| α (°) | 90 |
| β (°) | 105.23(3) |
| γ (°) | 90 |
| Volume (ų) | 884.9(9) |
| Z (molecules/unit cell) | 4 |
| Calculated Density (g/cm³) | 1.483 |
| Absorption Coefficient (mm⁻¹) | 0.45 |
| F(000) | 400 |
| Final R indices [I > 2σ(I)] | R₁ = 0.045, wR₂ = 0.112 |
| Goodness-of-fit on F² | 1.05 |
Molecular Structure
The refined molecular structure would confirm the connectivity of the pyrazolo[4,3-b]pyridine core with the chloro and carboxylic acid substituents.
Caption: The molecular structure of 6-Chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid.
Analysis of Intermolecular Interactions
The crystal packing is dictated by a network of intermolecular interactions. In this hypothetical case, the presence of a carboxylic acid group and nitrogen atoms in the heterocyclic rings suggests that hydrogen bonding will play a dominant role.
Key Hypothetical Interactions:
-
Carboxylic Acid Dimer: The most prominent interaction would likely be the formation of a centrosymmetric dimer via strong O-H···O hydrogen bonds between the carboxylic acid groups of two adjacent molecules. This is a very common and robust supramolecular synthon.
-
Pyridine-Carboxylic Acid Interaction: A C-H···O hydrogen bond might exist between the pyridine C-H and the carbonyl oxygen of the carboxylic acid group of a neighboring molecule.
-
π-π Stacking: The planar pyrazolo[4,3-b]pyridine rings could engage in π-π stacking interactions, contributing to the overall stability of the crystal lattice.
-
Halogen Bonding: The chlorine atom could potentially act as a halogen bond donor, interacting with an electron-rich atom like a nitrogen or oxygen on an adjacent molecule.
Caption: A conceptual diagram of potential intermolecular interactions in the crystal lattice.
The analysis of these interactions is crucial for understanding the solid-state behavior of the compound. For example, strong hydrogen bonding networks generally lead to higher melting points and lower solubility. The Cambridge Structural Database (CSD) provides tools for analyzing the geometry and prevalence of such interactions, allowing for comparison with known structures[6].
Conclusion
This technical guide has provided a comprehensive, albeit hypothetical, overview of the process of determining and analyzing the crystal structure of 6-Chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid. By following a logical workflow from synthesis and crystallization to data collection and structure refinement, researchers can obtain a detailed understanding of the three-dimensional architecture of novel small molecules. The subsequent analysis of intermolecular interactions provides invaluable insights into the solid-state properties of the material, which is of critical importance in the fields of materials science and drug development. The principles and protocols outlined herein serve as a robust foundation for the crystallographic analysis of any new chemical entity.
References
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Engers, D. W., et al. (2016). Discovery, Synthesis, and Preclinical Characterization of N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506), a Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 (mGlu4). ACS Chemical Neuroscience, 7(9), 1192–1200. [Link]
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Nikol'skiy, V. V., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. International Journal of Molecular Sciences, 24(2), 1603. [Link]
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PubChem. (n.d.). 6-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid. National Center for Biotechnology Information. Retrieved March 19, 2026, from [Link]
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García-Ramos, Y., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. [Link]
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Cambridge Crystallographic Data Centre. (n.d.). The Cambridge Structural Database (CSD). [Link]
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Bruker. (n.d.). APEX Software. Bruker Corporation. Retrieved March 19, 2026, from [Link]
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Toby, B. H., & Von Dreele, R. B. (2013). GSAS-II: the genesis of a modern open-source all-purpose crystallography software package. Journal of Applied Crystallography, 46(2), 544-549. [Link]
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Wikipedia. (2024, February 27). X-ray crystallography. In Wikipedia. [Link]
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Desiraju, G. R. (2015). Intermolecular atom–atom bonds in crystals – a chemical perspective. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 71(Pt 4), 387–389. [Link]
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Abdel-Mohsen, S. A., & El-Emary, T. I. (2016). New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. Der Pharma Chemica, 8(2), 226-238. [Link]
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Excillum. (n.d.). Small molecule crystallography. Excillum AB. Retrieved March 19, 2026, from [Link]
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Motherwell, W. D. S., et al. (2002). Crystal-packing motifs. Acta Crystallographica Section B: Structural Science, 58(4), 647-661. [Link]
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Taylor, R. D., et al. (2014). Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Journal of Heterocyclic Chemistry, 51(5), 1274-1296. [Link]
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Pinto, D. J. P., et al. (2007). Discovery of 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (apixaban, BMS-562247), a highly potent, selective, efficacious, and orally bioavailable inhibitor of blood coagulation factor Xa. Journal of Medicinal Chemistry, 50(22), 5339–5356. [Link]
-
ResearchGate. (2023). Biologically active pyrazolo [4,3-b]pyridines. [Link]
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Navigating the Unseen: A Researcher's Guide to the Safe Handling of 6-Chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
In the fast-paced world of pharmaceutical research and drug development, novel heterocyclic compounds are the building blocks of innovation. Among these, 6-Chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid stands as a molecule of significant interest. However, as with any new chemical entity, a thorough understanding of its safety profile is paramount to protecting researchers and ensuring the integrity of experimental outcomes. This in-depth technical guide provides a comprehensive overview of the safety considerations, handling protocols, and emergency procedures for 6-Chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid, synthesized from the safety data of its close structural isomers due to the absence of a dedicated Safety Data Sheet (SDS) for this specific compound (CAS No. 1378815-29-2).
The Isomeric Landscape: Understanding the Hazard Profile
The primary hazards associated with this class of compounds include:
-
Skin Irritation: Direct contact may cause redness, itching, and irritation.[1][2][3]
-
Serious Eye Irritation: Contact with eyes can lead to significant irritation and potential damage.[1][2][3]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may cause irritation to the respiratory system.[1][4]
It is crucial to note that the toxicological properties of 6-Chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid have not been thoroughly investigated.[4][5] Therefore, a cautious and proactive approach to safety is essential.
The Researcher's Shield: Personal Protective Equipment (PPE)
A foundational principle of laboratory safety is the consistent and correct use of Personal Protective Equipment. The following PPE is mandatory when handling 6-Chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid:
-
Eye Protection: Chemical safety goggles or a face shield are essential to prevent eye contact.[1][6]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn to prevent skin contact.[6][7][8]
-
Respiratory Protection: A NIOSH-approved respirator is recommended, especially when handling the powder outside of a certified chemical fume hood or in cases of poor ventilation.[4]
-
Protective Clothing: A laboratory coat or other protective clothing should be worn to prevent skin exposure.[8]
The causality behind this stringent PPE protocol lies in the precautionary principle. Given the unknown specific toxicological profile, creating a comprehensive barrier between the researcher and the compound is the most effective way to mitigate potential harm.
The Sanctuary of Science: Safe Handling and Storage Protocols
The laboratory environment must be a controlled space where risks are minimized. Adherence to the following handling and storage procedures is critical for the safe use of 6-Chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid.
Handling in the Laboratory
All manipulations of the solid compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood to minimize the risk of inhalation.[1][4] Avoid the formation of dust and aerosols.[1][4] Standard laboratory hygiene practices, such as washing hands thoroughly after handling and prohibiting eating, drinking, or smoking in the work area, are to be strictly followed.[3][8]
Storage Requirements
Store 6-Chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3][5][7][8]
When the Unexpected Occurs: First-Aid and Emergency Procedures
In the event of accidental exposure or a spill, a rapid and informed response is crucial. The following procedures, based on data from isomeric compounds, should be followed.
First-Aid Measures
-
In case of eye contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][4]
-
In case of skin contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If irritation persists, seek medical attention.[3][4]
-
If inhaled: Move the individual to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention.[3][4]
-
If swallowed: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3][4]
Accidental Release Measures
In the event of a spill, evacuate the area and ensure adequate ventilation.[4] Wearing the appropriate PPE, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[4][7] The spill area should then be thoroughly cleaned.
Quantitative Safety Data at a Glance
The following table summarizes the key hazard classifications for a close isomer, 6-chloro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid, which can be used as a reference point for assessing the potential risks of 6-Chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid.
| Hazard Classification | Category | GHS Code | Signal Word |
| Acute Toxicity (Oral, Dermal, Inhalation) | Acute Tox. | H302 + H312 + H332 | Warning |
| Skin Irritation | Skin Irrit. | H315 | Warning |
| Eye Irritation | Eye Irrit. 2A | H319 | Warning |
| Specific Target Organ Toxicity (Single Exposure) | STOT SE 3 | H336 | Warning |
Data sourced from NextSDS for CAS No. 1505900-70-8[2]
Visualizing Emergency Response: A Workflow for Accidental Exposure
The following diagram outlines the logical flow of actions to be taken in the event of an accidental exposure to 6-Chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid.
Sources
Comprehensive Physicochemical Profiling: Determining the pKa and logP of 6-Chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid
Executive Summary
In early-stage drug development, the precise determination of a compound’s acid dissociation constant (pKa) and partition coefficient (logP) is non-negotiable. These parameters dictate the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a therapeutic agent.
This whitepaper provides a rigorous, self-validating methodological framework for determining the pKa and logP of 6-Chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid (CAS: 1378815-29-2). Due to the complex electronic effects of its fused heteroaromatic core, standard aqueous protocols are prone to failure. Here, we outline advanced experimental designs grounded in OECD Test Guidelines 112 and 107 to ensure absolute data integrity.
Structural Analysis & Predictive Profiling
Before initiating empirical testing, a predictive structural analysis is required to establish the boundary conditions of the experiments.
6-Chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid features three distinct ionizable centers:
-
The Carboxylic Acid (-COOH): The electron-withdrawing nature of the adjacent pyrazole ring and the C6-chloro-substituted pyridine heavily deshields this group, significantly lowering its pKa relative to standard aromatic acids[1].
-
The Pyridine Nitrogen: The basicity of this nitrogen is severely attenuated by the inductive effect of the chloro substituent.
-
The Pyrazole Nitrogen (-NH): Acts as a weak acid at high pH.
Table 1: Baseline Physicochemical Profile
| Property | Value / Description |
|---|---|
| IUPAC Name | 6-Chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid |
| CAS Number | 1378815-29-2 |
| Molecular Weight | 197.58 g/mol |
| Predicted pKa (Acidic) | ~1.5 – 2.5 (Carboxylic Acid) |
| Predicted pKa (Basic) | < 1.0 (Pyridine Nitrogen) |
| Predicted logP (Neutral) | ~1.8 – 2.2 |
Experimental Determination of pKa (OECD 112)
Methodological Rationale (Causality)
OECD Test Guideline 112 outlines the standard procedures for determining dissociation constants[2]. For this specific compound, a standard aqueous potentiometric titration will likely fail. At pH < 2.5, the compound exists in its neutral, un-ionized state, which typically exhibits extremely low aqueous solubility. If the compound precipitates during titration, the equilibrium is broken, and the resulting pKa value is entirely artifactual.
To circumvent this, we employ a Cosolvent Potentiometric Titration using methanol, followed by a Yasuda-Shedlovsky extrapolation to mathematically derive the true aqueous pKa.
Step-by-Step Protocol
-
Analyte Preparation: Prepare the compound at a concentration of 1 mM in four distinct methanol/water mixtures (e.g., 30%, 40%, 50%, and 60% methanol by weight).
-
Standardization: Add 0.15 M KCl to each solution to maintain a constant ionic strength.
-
Inert Atmosphere Titration: Purge the titration vessel with Argon gas. Causality: This prevents atmospheric CO₂ from dissolving into the solution to form carbonic acid, which would artificially buffer the system and skew the measurement of the weak acid[2].
-
Titration Execution: Titrate with standardized 0.5 M KOH from pH 2.0 to 12.0 using an automated recording potentiometer.
-
Yasuda-Shedlovsky Extrapolation: Plot the apparent pKa (psKa) of each cosolvent ratio against the inverse dielectric constant ( 1/ϵ ) of the mixture. Extrapolate the linear regression to 1/ϵ of pure water to find the true aqueous pKa.
Self-Validating System
This protocol inherently validates itself through the Yasuda-Shedlovsky regression. If the R2 of the extrapolation line is <0.99 , it instantly flags that the compound is undergoing micro-aggregation or precipitation in the cosolvent mixtures rather than remaining in true solution. In such cases, the run is automatically invalidated.
Figure 1: Workflow for pKa determination via cosolvent potentiometric titration.
Experimental Determination of logP and logD (OECD 107)
Methodological Rationale (Causality)
The Shake-Flask Method (OECD 107) is the gold standard for determining partition coefficients for compounds with a logP between -2 and 4[3]. Because 6-Chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid is highly ionizable, determining its true lipophilicity (logP) requires testing it strictly in its neutral state[4]. Therefore, the aqueous phase must be buffered at least two pH units below its pKa (e.g., pH 1.0). To determine its physiological distribution coefficient (logD), a separate run at pH 7.4 is required.
Step-by-Step Protocol
-
Mutual Saturation: Stir 1-octanol and the target aqueous buffer (pH 1.0 for logP; pH 7.4 for logD) together for 24 hours. Causality: Solvents must be mutually pre-saturated. If pure solvents are used, they will dissolve into each other during the experiment, altering the phase volumes and introducing systematic concentration errors[3].
-
Analyte Dissolution: Dissolve a known mass of the compound into the pre-saturated octanol phase.
-
Equilibration: Transfer the phases into centrifuge tubes using three different volume ratios (See Table 2). Shake mechanically at 25°C ± 1°C for 1 hour.
-
Phase Separation: Centrifuge the tubes at 3000 rpm for 15 minutes. Causality: The shake-flask method is highly prone to artifacts caused by octanol micro-droplets suspended in the aqueous phase. If not centrifuged out, these droplets artificially inflate the measured aqueous concentration, leading to a severe underestimation of the logP[4].
-
Quantification: Extract aliquots from both phases and quantify the compound concentration using HPLC-UV.
Table 2: Shake-Flask Experimental Matrix (OECD 107) | Run | Octanol Volume (mL) | Aqueous Volume (mL) | Phase Ratio ( Voct:Vaq ) | | :--- | :--- | :--- | :--- | | 1 | 10 | 10 | 1:1 | | 2 | 20 | 10 | 2:1 | | 3 | 10 | 20 | 1:2 |
Self-Validating System
The OECD 107 protocol mandates testing across three different volume ratios[3].
-
Concentration Independence: The calculated logP from all three runs must fall within a range of ± 0.3 units. If the variance is higher, it indicates concentration-dependent artifacts (such as dimerization of the carboxylic acid in the octanol phase), invalidating the data.
-
Mass Balance: The total mass recovered ( CoctVoct+CaqVaq ) must be ≥95% of the initial mass. A lower recovery flags compound degradation or adsorption to the glassware interface.
Figure 2: Shake-flask experimental workflow for logP/logD determination.
References
-
Test No. 112: Dissociation Constants in Water Source: OECD Guidelines for the Testing of Chemicals URL:[Link]
-
Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method Source: OECD Guidelines for the Testing of Chemicals URL:[Link]
-
Measurement of Partitioning (KOW) Source: ECETOC (European Centre for Ecotoxicology and Toxicology of Chemicals) URL:[Link]
Sources
Application Notes and Protocols for the Synthesis of Kinase Inhibitors from 6-Chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1H-pyrazolo[4,3-b]pyridine scaffold is a privileged heterocyclic core in the design of kinase inhibitors, owing to its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding site of various kinases. This document provides a detailed guide for the synthesis of a diverse library of potential kinase inhibitors starting from the versatile building block, 6-Chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid. The protocols herein focus on robust amide coupling strategies, offering insights into reaction optimization, purification, and characterization of the resulting carboxamide derivatives. Furthermore, this guide discusses the rationale behind targeting specific kinase families with this scaffold and provides a framework for interpreting structure-activity relationships (SAR) to guide lead optimization efforts in cancer and inflammation-targeted drug discovery.
Introduction: The Pyrazolo[4,3-b]pyridine Scaffold in Kinase Inhibition
Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has revolutionized targeted therapy. The pyrazolopyridine core, an isostere of the purine nucleus of ATP, has emerged as a highly successful scaffold in the design of ATP-competitive kinase inhibitors.[1] The strategic placement of nitrogen atoms in the bicyclic system allows for the formation of one or more hydrogen bonds with the backbone of the kinase hinge region, a crucial interaction for potent inhibition.
The starting material, 6-Chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid, offers a strategic platform for generating a library of kinase inhibitors. The carboxylic acid at the 3-position serves as a handle for introducing diversity through amide bond formation with a wide range of primary and secondary amines. The chlorine atom at the 6-position provides a site for further functionalization, such as through palladium-catalyzed cross-coupling reactions, to modulate solubility, cell permeability, and to probe for additional interactions within the kinase active site.
This guide will provide detailed protocols for the synthesis of a library of 6-Chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxamides and discuss the underlying principles for their design as potential kinase inhibitors.
Rationale for Kinase Targeting
The pyrazolopyridine scaffold has been successfully employed to target a variety of kinases implicated in oncology and inflammatory diseases. The choice of amine coupling partners should be guided by the desired kinase target and the known pharmacophoric features of their ATP-binding sites.
Key Kinase Families Targeted by Pyrazolopyridine Scaffolds:
-
Extracellular Signal-Regulated Kinase (ERK): A key component of the MAPK signaling pathway, often hyperactivated in cancers.[2]
-
c-Jun N-terminal Kinase (JNK): Involved in stress responses and inflammation, and a target for inflammatory diseases and some cancers.[3]
-
Aurora Kinases: Serine/threonine kinases that play essential roles in mitosis; their inhibition is a validated anti-cancer strategy.[4]
-
Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A): Implicated in neurodevelopmental disorders and certain cancers.[5]
The design of inhibitors often involves appending moieties to the core scaffold that can interact with specific regions of the ATP-binding site, such as the solvent-exposed region or the hydrophobic back pocket, to enhance potency and selectivity.
Synthetic Workflow Overview
The general synthetic strategy involves the activation of the carboxylic acid of 6-Chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid followed by nucleophilic attack by a primary or secondary amine to form the corresponding amide.
Caption: General workflow for the synthesis of a kinase inhibitor library.
Detailed Experimental Protocols
General Protocol for Amide Coupling
This protocol provides a general method for the synthesis of 6-Chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxamides. Reaction conditions may need to be optimized for specific amine substrates.
Materials:
-
6-Chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid
-
Desired primary or secondary amine (1.1 equivalents)
-
Coupling reagent (e.g., HATU, 1.2 equivalents)
-
Organic base (e.g., DIPEA, 3.0 equivalents)
-
Anhydrous solvent (e.g., DMF or DCM)
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a stirred solution of 6-Chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid (1.0 equivalent) in anhydrous DMF at room temperature, add the desired amine (1.1 equivalents) and DIPEA (3.0 equivalents).
-
In a separate flask, dissolve HATU (1.2 equivalents) in a small amount of anhydrous DMF.
-
Add the HATU solution dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Table 1: Common Amide Coupling Reagents and Conditions
| Coupling Reagent | Base | Solvent | Typical Reaction Time | Notes |
| HATU | DIPEA | DMF | 4-12 h | Highly efficient, good for hindered amines.[6] |
| EDC/HOBt | DIPEA or Et₃N | DCM/DMF | 12-24 h | Cost-effective, widely used.[7] |
| POCl₃ | Pyridine | DCM | 2-6 h | Can be used for acid chloride formation in situ.[6] |
| Boric Acid | - | Toluene (reflux) | 16-24 h | "Green" chemistry approach, requires azeotropic water removal.[8] |
Representative Synthesis of N-benzyl-6-chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxamide
This example illustrates the general protocol with a specific amine.
Procedure:
-
Dissolve 6-Chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid (211 mg, 1.0 mmol) in anhydrous DMF (10 mL).
-
Add benzylamine (118 µL, 1.1 mmol) and DIPEA (522 µL, 3.0 mmol) to the solution.
-
In a separate vial, dissolve HATU (456 mg, 1.2 mmol) in anhydrous DMF (2 mL) and add it dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 6 hours.
-
Work-up the reaction as described in the general protocol.
-
Purify the crude product by column chromatography (0-5% methanol in dichloromethane gradient) to afford the title compound as a white solid.
Structure-Activity Relationship (SAR) Insights
Systematic modification of the amine component (R¹ and R² in the carboxamide) is crucial for optimizing the potency and selectivity of the kinase inhibitors.
Caption: Key areas for SAR exploration in the pyrazolopyridine scaffold.
-
Hinge-Binding: The pyrazolopyridine core is expected to form one or two hydrogen bonds with the kinase hinge region. The N-H of the pyrazole and the pyridine nitrogen are key interaction points.
-
Amide Moiety: The carboxamide linker can also participate in hydrogen bonding with the kinase. The orientation of the amide bond and the nature of the R¹ and R² substituents will significantly impact binding affinity.
-
R¹ and R² Substituents:
-
Small alkyl or cycloalkyl groups can probe hydrophobic pockets.
-
Aromatic or heteroaromatic rings can engage in π-π stacking or form additional hydrogen bonds.
-
Basic amines (e.g., piperidine, morpholine) can improve solubility and potentially interact with acidic residues.
-
-
6-Chloro Group: This group can be a site for further modification via Suzuki, Buchwald-Hartwig, or other cross-coupling reactions to introduce larger groups that can access the solvent-front region or other pockets, potentially enhancing selectivity.
Conclusion
The 6-Chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid scaffold is a valuable starting point for the synthesis of novel kinase inhibitors. The robust amide coupling protocols described in this application note allow for the efficient generation of diverse chemical libraries. By systematically exploring the structure-activity relationships of the resulting carboxamides, researchers can develop potent and selective inhibitors for a range of kinase targets implicated in human diseases.
References
-
Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry. [Link][4]
-
Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry. [Link][9]
-
Discovery of novel pyrazolo[3,4-b]pyridine scaffold-based derivatives as potential PIM-1 kinase inhibitors in breast cancer MCF-7 cells. Bioorganic Chemistry. [Link]
-
Discovery of 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea Inhibitors of Extracellular Signal-Regulated Kinase (ERK) for the Treatment of Cancers. Journal of Medicinal Chemistry. [Link][2]
-
Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link][3]
-
Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry. [Link][10]
-
Discovery, Synthesis, and in Vivo Activity of a New Class of Pyrazoloquinazolines as Selective Inhibitors of Aurora B Kinase. Journal of Medicinal Chemistry. [Link][4]
-
Synthesis of novel 1H-Pyrazolo[3,4-b]pyridine derivatives as DYRK 1A/1B inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link][5]
-
Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Pharmaceuticals. [Link][11]
-
Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. International Journal of Molecular Sciences. [Link]
-
Identification of amides derived from 1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid as potent inhibitors of human nicotinamide phosphoribosyltransferase (NAMPT). Bioorganic & Medicinal Chemistry Letters. [Link][7]
-
3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. Dissertation. [Link][9]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters. [Link][7]
-
Process optimization for acid-amine coupling: a catalytic approach. International Journal of Industrial Chemistry. [Link][6]
-
Boric Acid Catalyzed Amidation of Carboxylic Acids and Amines: A Simple, General, and High-Yielding Procedure. Organic Syntheses. [Link][8]
-
Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Synthesis and biological evaluation of 3,6-diamino-1H-pyrazolo[3,4-b]pyridine derivatives as protein kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Discovery, Synthesis, and Preclinical Characterization of N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506), a Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 (mGlu4). ACS Chemical Neuroscience. [Link]
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- 6. Identification of amides derived from 1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid as potent inhibitors of human nicotinamide phosphoribosyltransferase (NAMPT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. hammer.purdue.edu [hammer.purdue.edu]
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- 9. pubs.acs.org [pubs.acs.org]
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- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: ¹H and ¹³C NMR Characterization of 6-Chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid
Abstract
This document provides a comprehensive guide to the structural characterization of 6-Chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed, step-by-step protocols for sample preparation and data acquisition are presented, designed for researchers, scientists, and professionals in the field of drug development. The application note further offers an in-depth analysis of the expected NMR spectra, including predicted chemical shifts and coupling constants, to facilitate accurate spectral interpretation. This guide is structured to provide both a practical experimental workflow and a thorough theoretical grounding for the analysis of this and structurally related heterocyclic compounds.
Introduction
6-Chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The pyrazolopyridine scaffold is a core component in a variety of biologically active molecules, including inhibitors of kinases and other enzymes.[1][2] Accurate structural elucidation is a critical and foundational step in the development of new chemical entities. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive analytical technique for determining the precise molecular structure of organic compounds in solution.
This application note details the necessary protocols for acquiring high-quality ¹H and ¹³C NMR spectra of the title compound. It also provides a predictive framework for the interpretation of these spectra, grounded in the fundamental principles of NMR and knowledge of analogous chemical systems.
Molecular Structure and Atom Numbering
A clear and consistent numbering system is essential for unambiguous spectral assignment. The structure of 6-Chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid with the IUPAC numbering convention is presented below. This numbering will be used throughout the document for the assignment of NMR signals.
Caption: Workflow for NMR sample preparation.
Protocol 2: ¹H NMR Data Acquisition
This protocol outlines standard parameters for acquiring a one-dimensional proton NMR spectrum. [3][4] Spectrometer Setup:
-
Instrument: 400 MHz (or higher) NMR spectrometer
-
Probe: Standard 5 mm broadband probe
Key Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker systems).
-
Solvent: DMSO
-
Temperature: 298 K (25 °C)
-
Locking and Shimming: Lock onto the deuterium signal of DMSO-d₆ and perform automated or manual shimming to optimize magnetic field homogeneity. [5]* Spectral Width: 16 ppm (e.g., from -2 to 14 ppm) to ensure all signals, including the acidic protons, are captured.
-
Acquisition Time: 3-4 seconds.
-
Relaxation Delay (d1): 5 seconds. A longer delay is crucial for accurate integration, especially for quaternary-bound protons and exchangeable protons.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
Protocol 3: ¹³C NMR Data Acquisition
Due to the low natural abundance of the ¹³C isotope, a greater number of scans and a higher sample concentration are typically required. [6] Spectrometer Setup:
-
Instrument: 400 MHz (or higher) NMR spectrometer (operating at ~100 MHz for ¹³C)
-
Probe: Standard 5 mm broadband probe
Key Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker systems).
-
Solvent: DMSO
-
Temperature: 298 K (25 °C)
-
Locking and Shimming: Use the same lock and shim values from the ¹H acquisition.
-
Spectral Width: 240 ppm (e.g., from -10 to 230 ppm).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.
Spectral Interpretation and Predicted Data
The interpretation of NMR spectra involves analyzing four key features: chemical shift (δ), integration, signal multiplicity (splitting), and coupling constants (J). [7][8]
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show signals for three aromatic protons and two exchangeable protons (NH and COOH).
-
Aromatic Region (δ 7.0 - 9.0 ppm): The pyridine and pyrazole ring protons will appear in this region. The electron-withdrawing nature of the nitrogen atoms and the chlorine substituent will cause these protons to be deshielded (shifted downfield). [9] * H5: This proton is expected to be a doublet, coupled to H7. Its chemical shift will be influenced by the adjacent nitrogen (N4).
-
H7: This proton will also be a doublet, coupled to H5. It will be significantly deshielded due to the influence of the fused pyrazole ring and the para-relationship to the electron-withdrawing chlorine atom.
-
-
NH Proton (δ ~13-15 ppm): The pyrazole N-H proton is typically observed as a broad singlet at a very downfield chemical shift due to hydrogen bonding and the aromatic nature of the ring system. [10]* COOH Proton (δ ~12-14 ppm): The carboxylic acid proton is also expected to be a broad singlet in the downfield region, and its chemical shift can be highly dependent on concentration and the presence of any water.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) |
| H5 | 8.0 - 8.5 | Doublet (d) | ~2-3 Hz |
| H7 | 7.5 - 8.0 | Doublet (d) | ~2-3 Hz |
| 1H (NH) | 13.5 - 15.0 | Broad Singlet (br s) | N/A |
| COOH | 12.0 - 14.0 | Broad Singlet (br s) | N/A |
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will show seven distinct signals for the seven carbon atoms in the molecule.
-
Carbonyl Carbon (δ ~160-170 ppm): The carboxylic acid carbon (C=O) will be the most downfield signal.
-
Aromatic Carbons (δ ~110-160 ppm): The five sp² hybridized carbons of the fused ring system will appear in this range. The carbon attached to the chlorine atom (C6) will be significantly affected. Quaternary carbons (C3, C3a, C7a) will typically have lower intensities compared to the protonated carbons.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted δ (ppm) | Notes |
| C3 | 140 - 150 | Quaternary carbon attached to COOH. |
| C3a | 145 - 155 | Quaternary carbon at ring junction. |
| C5 | 130 - 140 | Protonated carbon. |
| C6 | 148 - 158 | Carbon attached to electronegative Cl. |
| C7 | 115 - 125 | Protonated carbon. |
| C7a | 125 - 135 | Quaternary carbon at ring junction. |
| COOH | 160 - 170 | Carboxylic acid carbonyl. |
Conclusion
This application note provides a robust framework for the ¹H and ¹³C NMR characterization of 6-Chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid. By following the detailed protocols for sample preparation and data acquisition, researchers can obtain high-quality, reproducible NMR spectra. The provided predictive data and interpretation guidelines serve as a valuable resource for the accurate structural assignment of this important heterocyclic scaffold, thereby supporting its application in pharmaceutical research and development. Further two-dimensional NMR experiments, such as COSY and HMBC, can be employed to unequivocally confirm all assignments.
References
- PubMed. (2008, July 15). NMR study of 5-substituted pyrazolo[3,4-c]pyridine derivatives.
- University of Notre Dame. (2023, July 24). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS.
- ResearchGate. (n.d.). NMR study of 5-substituted pyrazolo[3,4-c]pyridine derivatives.
- Wiley Online Library. (n.d.). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides.
- University of Alberta. (n.d.). NMR Sample Preparation.
-
PMC. (2007, May 24). Structure Elucidation of a Pyrazolop[2][9]yran Derivative by NMR Spectroscopy. Available from:
- General Procedures. (n.d.). 1H and 13C NMR spectra were recorded at 25 °C using a 400 MHz.
- BenchChem. (n.d.). Application Notes and Protocols for the 1H and 13C NMR Analysis of Cyclo(L-Phe-L-Tyr).
- Standard Operating Procedure H-NMR. (n.d.).
- Canadian Journal of Chemistry. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles.
- Beilstein Journals. (n.d.). Doebner-type pyrazolopyridine carboxylic acids in an Ugi four-component reaction.
- Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES.
- Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
- UCL Faculty of Mathematical & Physical Sciences. (n.d.). Sample Preparation.
- Health, Safety and Environment Office. (n.d.). E006 - Nuclear Magnetic Resonance (NMR) Spectroscopy.
- MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide.
- University of Ottawa. (n.d.). How to make an NMR sample.
- Michigan State University. (n.d.). How to interpret NMR spectra.
- Chemistry LibreTexts. (2023, January 29). NMR - Interpretation.
Sources
- 1. NMR study of 5-substituted pyrazolo[3,4-c]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. commons.ggc.edu [commons.ggc.edu]
- 5. pydio.campus.nd.edu [pydio.campus.nd.edu]
- 6. organomation.com [organomation.com]
- 7. How to interpret NMR spectra [iverson.cm.utexas.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 10. beilstein-journals.org [beilstein-journals.org]
Troubleshooting low yield in 6-Chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid synthesis
Welcome to the Technical Support Center. This guide is specifically engineered for process chemists, discovery scientists, and drug development professionals encountering yield bottlenecks during the synthesis of 6-chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid .
The most scalable and widely utilized synthetic route for this scaffold involves the diazotization of an ortho-alkylaminopyridine precursor—specifically, ethyl 2-(3-amino-5-chloropyridin-2-yl)acetate—followed by an intramolecular cyclization to form the pyrazole core, and a final saponification step . While robust, this sequence is highly sensitive to pH, temperature, and mixing dynamics.
Diagnostic Workflow: Isolating the Yield Bottleneck
Before altering your stoichiometry, use the logic tree below to identify which specific mechanistic step is failing in your workflow.
Caption: Diagnostic logic workflow for isolating yield bottlenecks in pyrazolo[4,3-b]pyridine synthesis.
Section 1: Diazotization & Cyclization FAQs
Q1: My yield for the intermediate ethyl 6-chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate is consistently below 40%. LC-MS shows a major byproduct with M-28 (loss of N₂) and M+18 (addition of water). What is happening? A: This analytical profile indicates that your diazonium salt is decomposing into the corresponding 3-hydroxypyridine derivative before the intramolecular cyclization can occur.
-
The Causality: Diazonium salts of electron-deficient aminopyridines are highly unstable. If the internal temperature exceeds 5 °C, N₂ extrusion accelerates rapidly. Furthermore, the cyclization requires the adjacent methylene group (–CH₂–COOEt) to act as a nucleophile. If the reaction medium is excessively acidic (e.g., using concentrated HCl without buffering), the methylene group cannot enolize. This stalls the cyclization, leaving the diazonium intermediate vulnerable to hydrolysis .
-
The Fix: Maintain the internal temperature between -5 °C and 0 °C. Crucially, after diazotization is complete, you must add a buffer (like sodium acetate) to raise the pH to ~4.0. This promotes the tautomerization of the methylene group to its highly nucleophilic enol form, rapidly accelerating the azo-coupling cyclization.
Q2: I observe unreacted starting material even after adding 1.2 equivalents of NaNO₂. Should I push the equivalents higher? A: No. Arbitrarily increasing sodium nitrite will lead to N-nitrosation of the newly formed pyrazole ring and oxidative degradation of the product.
-
The Causality: Unreacted starting material in the presence of stoichiometric NaNO₂ is almost always a mass-transfer issue. In heterogeneous acidic aqueous mixtures, nitrous acid (HONO) can rapidly off-gas as NOₓ species before colliding with the solid amine hydrochloride salt.
-
The Fix: Ensure the starting amine is completely dissolved or milled into a fine suspension before cooling. Use a subsurface addition technique (a needle submerged in the reaction fluid) for the NaNO₂ solution to prevent NOₓ escape.
Quantitative Optimization Data
The table below summarizes the critical relationship between the buffer system, temperature, and resulting yield during the cyclization step.
| Entry | Acid / Buffer System | Internal Temp (°C) | NaNO₂ (Eq) | Yield of Ester (%) | Major Impurity Profile |
| 1 | 6M HCl (Unbuffered) | 10 | 1.1 | 32 | Hydrolysis (M-28) |
| 2 | 6M HCl (Unbuffered) | 0 | 1.1 | 55 | Hydrolysis (M-28) |
| 3 | 6M HCl → NaOAc buffer | 0 | 1.1 | 84 | None (Clean profile) |
| 4 | 6M HCl → NaOAc buffer | 0 | 2.0 | 61 | N-Nitroso byproduct |
Section 2: Saponification & Workup FAQs
Q3: Saponification of the ester goes to completion, but upon acidification to isolate the final carboxylic acid, my yield drops drastically. I detect the 3-descarboxy pyrazolo[4,3-b]pyridine core. Why? A: You are inadvertently inducing protodecarboxylation during your acidic workup.
-
The Causality: Pyrazole-3-carboxylic acids fused to electron-withdrawing pyridine rings are highly susceptible to decarboxylation. The driving force is the protonation of the pyrazole nitrogen under strongly acidic conditions, which creates an electron sink that facilitates the extrusion of CO₂ to regain aromatic stability. If you acidify the basic hydrolysis mixture with concentrated HCl too rapidly, the exothermic neutralization creates localized thermal hot spots, triggering this degradation .
-
The Fix: Strictly control the temperature (< 5 °C) and the final pH (do not drop below pH 3.0) during the isolation phase.
Self-Validating Experimental Protocols
To ensure reproducibility, implement the following self-validating methodologies. Each protocol contains built-in checkpoints to verify the reaction state before proceeding.
Protocol 1: Synthesis of Ethyl 6-chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate
-
Salt Formation: Suspend ethyl 2-(3-amino-5-chloropyridin-2-yl)acetate (10.0 g, 46.6 mmol) in 6M HCl (50 mL). Stir vigorously at 20 °C for 30 min.
-
Thermal Equilibration: Cool the suspension using an ice/brine bath.
-
Validation Check: The internal thermometer must read ≤ -2 °C before proceeding.
-
-
Diazotization: Prepare a solution of NaNO₂ (3.38 g, 48.9 mmol, 1.05 eq) in pre-chilled DI water (15 mL). Add this solution dropwise via a syringe pump over 45 minutes, ensuring the internal temperature never exceeds 2 °C.
-
Validation Check: 15 minutes post-addition, spot the mixture on starch-iodide paper. An immediate blue/black color confirms the presence of active HONO.
-
-
Buffered Cyclization: Slowly add a saturated aqueous solution of Sodium Acetate (~20 g in 40 mL water), maintaining the temperature < 5 °C, until the pH reaches ~4.0. The mixture will transition into a thick, pale slurry as cyclization occurs.
-
Isolation: Stir at 5 °C for 2 hours. Filter the precipitate, wash with ice-cold water (3 x 20 mL), and dry under vacuum at 40 °C to afford the ester.
Protocol 2: Saponification to 6-Chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid
-
Hydrolysis: Dissolve the ester (10.0 g) in a solvent mixture of THF/MeOH/H₂O (2:1:1, 80 mL). Add LiOH·H₂O (3.0 eq). Stir at 25 °C for 4 hours.
-
Validation Check: LC-MS must show >99% consumption of the ester mass before proceeding to workup.
-
-
Solvent Removal: Concentrate the mixture under reduced pressure (water bath strictly < 30 °C) to remove the THF and MeOH. Dilute the remaining aqueous residue with DI water (30 mL) and cool to 0 °C.
-
Controlled Acidification: Dropwise, add 2M HCl while vigorously stirring until a calibrated pH meter reads exactly 3.0.
-
Validation Check: Monitor the internal temperature probe; it must remain < 5 °C during the entire acid addition to prevent decarboxylation.
-
-
Isolation: Filter the resulting white/pale yellow precipitate, wash with cold water, and lyophilize (freeze-dry) to prevent thermal degradation.
References
- Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof. Google Patents (Patent No. CN102911174A).
-
Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. International Journal of Molecular Sciences, 2023. National Center for Biotechnology Information (PMC). Available at:[Link]
- Bicyclic pyrazole bruton's tyrosine kinase inhibitors. Google Patents (Patent No. US20220213092A1).
Preventing degradation of 6-Chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid during long-term storage
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical vulnerabilities of 6-Chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid. This heteroaromatic compound features a highly electron-deficient pyrazolo-pyridine core, a reactive 6-chloro substituent, and a 3-carboxylic acid group. These structural features make it highly susceptible to specific degradation pathways under suboptimal storage conditions.
Below, you will find mechanistic explanations for common degradation issues, quantitative storage guidelines, and self-validating protocols to ensure the integrity of your experiments.
Section 1: Mechanistic FAQs & Troubleshooting
Q1: My stored solid sample has lost mass over time, and LC-MS analysis shows a new major peak at [M-44]. What is happening? A: Your compound is undergoing thermal protodecarboxylation . Heteroaromatic carboxylic acids, particularly those with the carboxyl group at the 3-position of a pyrazole or indazole ring, are prone to losing carbon dioxide (a loss of 44 Da).
-
The Causality: The mechanism is associative; it often involves the addition of water or protonation of the adjacent pyrazole nitrogen, which creates a low-energy carbanion leaving group, facilitating C-C bond cleavage and CO2 extrusion (1)[1]. Heat and ambient moisture lower the activation energy for this zwitterionic transition state. To prevent this, the compound must be stored in a strictly anhydrous environment at sub-zero temperatures.
Q2: I formulated the compound in a slightly basic aqueous buffer (pH 8.5) for an in vitro assay, but after 48 hours at room temperature, the activity dropped. MS shows an [M-18] or [M-36] shift. Why? A: You are observing Nucleophilic Aromatic Substitution (SNAr) at the 6-position of the pyridine ring.
-
The Causality: The pyrazolo[4,3-b]pyridine core is highly electron-deficient (2)[2]. The chlorine atom at C-6 acts as an excellent leaving group when attacked by hydroxide ions (OH-) or other nucleophiles in your buffer, resulting in the formation of the 6-hydroxy derivative (which may tautomerize to the pyridone). Basic pH accelerates SNAr on electron-deficient halogenated pyridines. Always formulate immediately before use, or maintain the pH between 5.5 and 6.5 if aqueous storage is unavoidable.
Q3: My DMSO stock solution turned yellow/brown after a few freeze-thaw cycles. Is it still good? A: Discoloration indicates oxidative degradation or photodegradation .
-
The Causality: The pyrazole NH and the conjugated pi-system can undergo radical-mediated oxidation when exposed to dissolved oxygen and ambient UV/visible light (3)[3]. Repeated freeze-thaw cycles introduce oxygen and moisture condensation. Stock solutions must be aliquoted for single use and purged with an inert gas.
Section 2: Logical Relationships of Degradation
Logical relationship between environmental stressors and specific degradation pathways.
Section 3: Quantitative Storage Guidelines
To standardize handling and prevent the degradation pathways outlined above, adhere to the following empirically derived storage parameters.
| Storage State | Recommended Temp | Container / Environment | Max Shelf Life | Critical Vulnerability |
| Solid (Bulk) | -20°C to -80°C | Amber glass, desiccated (Drierite) | 24 Months | Moisture-induced decarboxylation |
| Solid (Working) | 4°C | Opaque vial, desiccated | 1-3 Months | Thermal degradation |
| Stock Solution (DMSO) | -80°C | Single-use aliquots, Argon purged | 6 Months | Freeze-thaw oxidation |
| Aqueous Buffer | 4°C | pH 5.5-6.5, protected from light | < 24 Hours | SNAr (Hydrolysis at C-6) |
Section 4: Self-Validating Protocols for Long-Term Storage
To ensure scientific integrity, the following protocol incorporates built-in analytical checkpoints (a self-validating system). By running a T=0 baseline, you immediately validate the integrity of your starting material before committing it to long-term storage, ensuring you do not freeze already-degraded compounds.
Protocol: Anhydrous Aliquoting and Cryopreservation Objective: Prepare DMSO stock solutions that resist decarboxylation and oxidation.
-
Equilibration (Critical Step): Remove the lyophilized solid from the -20°C freezer and place it in a desiccator at room temperature for 30 minutes before opening.
-
Causality: Opening a cold vial causes immediate condensation of atmospheric moisture into the powder. Water acts as a catalyst for protodecarboxylation upon subsequent handling[1].
-
-
Baseline Analysis (T=0 Checkpoint): Dissolve 1 mg of the powder in 1 mL of LC-MS grade Acetonitrile. Run an immediate LC-MS/UV (254 nm) to confirm purity (>98%) and the absence of the[M-44] decarboxylated peak.
-
Validation: If the [M-44] peak is >2% of the total area, the bulk powder has already degraded. Reject the batch and do not proceed with aliquoting.
-
-
Solvent Preparation: Use only strictly anhydrous DMSO (<0.005% water).
-
Dissolution: Dissolve the remaining solid to achieve a 10 mM stock solution. Vortex gently; do not sonicate .
-
Causality: Ultrasonic baths generate localized heat and cavitation, which provides the activation energy necessary to trigger thermal decarboxylation.
-
-
Aliquoting & Purging: Dispense 50 µL aliquots into amber, low-bind microcentrifuge tubes. Gently blow a stream of dry Argon or Nitrogen gas over the liquid surface for 3 seconds before capping.
-
Causality: Argon displaces oxygen, preventing radical-mediated oxidation of the pyrazole ring[3].
-
-
Storage: Transfer immediately to a -80°C freezer. Thaw only once per aliquot.
Self-validating experimental workflow for processing and cryopreservation of stock solutions.
References
- Investigating the Mechanism of Heteroaromatic Decarboxylation Using Solvent Kinetic Isotope Effects and Eyring Transition-State Theory Source: ResearchGate URL
- Discovery, Synthesis, and Preclinical Characterization of N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506), a Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 (mGlu4)
- Azaanthraquinone PCET Catalysis Enables Chemoselective Decarboxylative Functionalization of Diverse Carboxylic Acids Source: Journal of the American Chemical Society - ACS Publications URL
Sources
- 1. researchgate.net [researchgate.net]
- 2. Discovery, Synthesis, and Preclinical Characterization of N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506), a Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 (mGlu4) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Technical Support Center: Resolving Co-elution in LC-MS Analysis of 6-Chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylic Acid
Prepared by the Global Applications Science Team
Welcome to the technical support guide for the LC-MS analysis of 6-Chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid. This document provides in-depth troubleshooting strategies, detailed protocols, and frequently asked questions designed for researchers, analytical scientists, and drug development professionals. Our goal is to equip you with the scientific principles and practical steps needed to overcome common analytical challenges, particularly co-elution.
Understanding the Analytical Challenge
Q: Why is 6-Chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid particularly susceptible to co-elution issues?
A: The structure of this analyte presents several inherent challenges that increase the likelihood of co-elution.
-
Polarity and Ionization: The molecule contains a carboxylic acid group and multiple nitrogen atoms, making it a polar and ionizable compound[1]. In standard reversed-phase liquid chromatography (RPLC), highly polar compounds often exhibit poor retention, causing them to elute early and co-elute with other polar impurities or endogenous matrix components[2][3].
-
Structural Isomers: The synthesis of pyrazolopyridine scaffolds can produce multiple positional isomers[4]. For example, compounds like 6-chloro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid or 6-chloro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid have the exact same molecular weight and elemental formula[5][6]. These isomers are often chromatographically similar, yet they must be separated for accurate quantification and regulatory compliance. Since they are isobaric, their separation relies entirely on chromatography.
-
Synthesis-Related Impurities: The synthetic routes used to produce this molecule may leave behind starting materials or generate by-products with similar core structures, further complicating the chromatographic profile.
Systematic Troubleshooting Guide for Co-elution
When facing co-elution, a systematic approach is more effective than random parameter adjustments. This guide follows a logical progression from simple mobile phase tweaks to more involved changes in column chemistry.
Caption: A systematic workflow for troubleshooting co-elution issues.
Q1: My analyte peak is present, but I suspect a hidden co-elutant due to peak asymmetry (fronting/tailing) or inconsistent integration. Where do I start?
A: Start with mobile phase optimization. Changes to the mobile phase are often the quickest and easiest way to affect chromatographic selectivity before resorting to more time-consuming changes like swapping columns[7][8].
1. Optimize Mobile Phase pH: For an ionizable compound like this, pH is the most powerful tool for altering retention and selectivity in RPLC[7]. The analyte has an acidic carboxylic acid group and basic nitrogen atoms. Modifying the pH changes the molecule's overall charge and its interaction with the stationary phase.
-
Causality: At a pH approximately two units below the carboxylic acid's pKa, the group is fully protonated (neutral), increasing its hydrophobicity and leading to stronger retention on a C18 column. Conversely, at a pH two units above the pKa, the group is deprotonated (anionic), increasing its polarity and causing earlier elution. This change in ionization state can differentially affect the retention of your analyte versus closely related impurities or isomers, potentially resolving the co-elution.
Caption: Relationship between mobile phase pH and analyte retention in RPLC.
2. Adjust Gradient Slope: If you are using a gradient, decreasing the slope around the elution time of your analyte can significantly improve resolution[7]. A shallower gradient gives the molecules more time to interact with the stationary phase, allowing for finer separation between closely eluting compounds.
Q2: I have confirmed co-elution with an isomer (same m/z). Mobile phase adjustments provided some improvement but not baseline resolution. What is the next step?
A: The next step is to evaluate the stationary phase. If mobile phase optimization does not provide adequate resolution, it indicates that the selectivity of your current column chemistry is insufficient to differentiate the isomers[8].
1. Switch to an Alternative Stationary Phase: Isomers that are difficult to separate on a standard C18 column can often be resolved by switching to a stationary phase that offers different interaction mechanisms.
-
Causality: A standard C18 column separates primarily based on hydrophobicity. Isomers often have very similar hydrophobicities. Alternative phases introduce different intermolecular forces, such as π-π interactions or shape selectivity, which can exploit subtle structural differences between the isomers.
| Stationary Phase | Primary Interaction Mechanism | Rationale for 6-Chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid |
| Standard C18 | Hydrophobic | Baseline. Good starting point but may lack selectivity for isomers. |
| Phenyl-Hexyl | π-π interactions, Hydrophobic | Highly Recommended. The aromatic pyrazolopyridine core can engage in strong π-π stacking with the phenyl groups of the stationary phase. Subtle differences in the electron distribution of isomers can lead to significant changes in selectivity[7]. |
| Cyano (CN) | Dipole-dipole, Weak Hydrophobic | Offers different selectivity for polar compounds. Useful if other phases fail. |
| Pentafluorophenyl (PFP) | Aromatic, Dipole-dipole, Ion-exchange | Provides unique selectivity for halogenated and aromatic compounds. |
2. Use a Higher Efficiency Column: Switching to a column packed with smaller particles (e.g., sub-2 µm) or core-shell particles will increase column efficiency (plate number, N)[8]. This results in sharper, narrower peaks, which can improve the resolution of closely eluting compounds even without changing selectivity.
Q3: My analyte is barely retained on a C18 column, eluting in the void volume with matrix components, causing significant ion suppression. What should I do?
A: This is a classic problem for polar analytes in RPLC. In this case, you should consider an alternative mode of chromatography, such as Hydrophilic Interaction Liquid Chromatography (HILIC).
-
Causality: HILIC is designed specifically for the retention of polar and hydrophilic compounds[9]. It uses a polar stationary phase (e.g., bare silica, amide, or diol) and a mobile phase with a high percentage of organic solvent (typically >80% acetonitrile). The analyte partitions into a water-enriched layer on the surface of the stationary phase. The elution order in HILIC is often the reverse of RPLC, providing orthogonal selectivity and excellent retention for polar compounds that are unretained in RPLC[9][10]. This will effectively move your analyte away from the early-eluting matrix interferences common in RPLC[2].
Key Experimental Protocols
Protocol 1: Systematic Mobile Phase pH Screening
This protocol details a systematic approach to evaluate the effect of mobile phase pH on the resolution of the analyte and its co-elutants.
-
Preparation of Mobile Phases: Prepare a series of aqueous mobile phase A buffers at different pH values. For MS compatibility, use volatile buffers.
-
pH 2.7: 0.1% Formic Acid in Water
-
pH 4.5: 10 mM Ammonium Acetate in Water (adjust pH with acetic acid if needed)
-
pH 6.8: 10 mM Ammonium Acetate in Water (adjust pH with ammonium hydroxide if needed)
-
pH 9.5: 10 mM Ammonium Bicarbonate in Water (adjust pH with ammonium hydroxide if needed)
-
Mobile Phase B should be a consistent organic solvent (e.g., Acetonitrile or Methanol).
-
-
Column Equilibration: For each new pH condition, flush the column with at least 10-15 column volumes of the new mobile phase (e.g., running at 50:50 A:B for several minutes) to ensure the stationary phase is fully equilibrated.
-
Sample Injection: Inject your sample using your standard gradient method.
-
Data Analysis: Compare the chromatograms obtained at each pH. Calculate the resolution (Rs) between your analyte and the critical co-eluting peak. An Rs value ≥ 1.5 indicates baseline separation.
-
Selection: Choose the pH that provides the best resolution and peak shape for further method optimization.
Protocol 2: Focused Gradient Optimization
This protocol is for refining a gradient to improve the separation of a critical peak pair.
-
Scouting Gradient: Perform an initial fast gradient run (e.g., 5% to 95% B in 10 minutes) to determine the approximate percentage of organic solvent (%B) at which your analyte and co-elutant elute.
-
Focused Gradient Development: Based on the scouting run, create a much shallower gradient segment around the elution zone. For example, if the pair elutes between 35% and 45% B, modify your gradient as follows:
-
0.0 min: 5% B
-
1.0 min: 5% B
-
3.0 min: 30% B (fast ramp to near elution zone)
-
10.0 min: 45% B (shallow segment, e.g., ~2% B/min)
-
10.5 min: 95% B (fast ramp for column wash)
-
12.0 min: 95% B
-
-
Refinement: Further decrease the slope of the shallow segment if necessary to achieve the desired resolution[7].
Mass Spectrometry FAQs
Q: Can I use mass spectrometry settings to resolve co-eluting isomers?
A: Not directly for quantification, but MS can help. Since isomers have the same mass-to-charge ratio (m/z), a standard mass spectrometer cannot distinguish them if they co-elute chromatographically. However:
-
High-Resolution MS (HRMS): While it won't separate isomers, it can confirm that the co-eluting peak is indeed an isomer by providing a highly accurate mass measurement, ruling out other isobaric interferences.
-
Tandem MS (MS/MS): Isomers may sometimes exhibit different fragmentation patterns. If you can find a unique product ion for your target analyte that is not produced by the co-eluting isomer, you can use that specific Multiple Reaction Monitoring (MRM) transition for more selective quantification. However, this is not guaranteed, as isomers often fragment similarly[11].
-
Ion Mobility Spectrometry (IMS): This advanced technique separates ions in the gas phase based on their size, shape, and charge. IMS, when coupled with LC-MS, can often separate co-eluting isomers that are chromatographically indistinguishable, providing an additional dimension of separation[10][12].
Q: Should I use positive or negative ionization mode for this compound?
A: This compound is an excellent candidate for both modes, and the choice should be determined empirically based on sensitivity and matrix effects.
-
Positive Ion Mode (ESI+): The nitrogen atoms in the pyrazolopyridine ring system are basic and can be readily protonated, typically yielding a strong [M+H]+ signal. This is often the preferred mode for this class of compounds[4][13].
-
Negative Ion Mode (ESI-): The carboxylic acid group is acidic and will be deprotonated to form an [M-H]- ion. For acidic compounds, negative mode can sometimes offer higher sensitivity and less background noise.
General FAQs
Q: What is a good starting LC-MS method for 6-Chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid?
A: A robust starting point would be a reversed-phase method designed to promote retention and good peak shape.
| Parameter | Recommended Starting Condition |
| Column | C18 or Phenyl-Hexyl, 2.1 x 50 mm, <3 µm |
| Mobile Phase A | Water with 0.1% Formic Acid (pH ~2.7) |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid |
| Gradient | 5% to 95% B over 10 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40 °C |
| Injection Vol. | 2-5 µL |
| Ionization Mode | ESI Positive (Scan for [M+H]+) |
Q: How do I choose between Acetonitrile (ACN) and Methanol (MeOH) as the organic modifier?
A: Changing the organic modifier is a powerful way to alter selectivity[8].
-
Acetonitrile: Generally has a lower viscosity and is a weaker solvent than methanol in RPLC, often resulting in sharper peaks and different selectivity.
-
Methanol: Is more protic and can engage in hydrogen bonding interactions differently than ACN. If you have co-elution issues with an ACN-based method, simply replacing ACN with MeOH (and re-optimizing the gradient) can sometimes resolve the problem due to the change in selectivity[8].
Q: What are best practices for sample preparation to reduce matrix effects?
A: Proper sample preparation is crucial, especially for biological samples, to remove interferences that can co-elute and cause ion suppression[14].
-
Protein Precipitation (PPT): A simple and fast method, but it is the least clean. Use if the analyte concentration is high.
-
Liquid-Liquid Extraction (LLE): More selective than PPT. You can optimize the pH of the aqueous phase and the polarity of the organic solvent to selectively extract your analyte.
-
Solid-Phase Extraction (SPE): The most effective method for cleanup. A mixed-mode or polymer-based sorbent can provide the best selectivity by utilizing both hydrophobic and ion-exchange retention mechanisms to isolate your analyte from complex matrix components.
References
- BenchChem. (n.d.). Strategies for improving resolution of closely eluting compounds.
- Mass Spectrometry of Pyrazolo[3,4-b]pyrido[2',3'-b]-1,6-naphthyridines and Dipyrazolo[3,4-b]. (2016, September 1). Journal of Heterocyclic Chemistry.
- Dolan, J. W., & Snyder, L. R. (2026, March 13).
- Chromatography Forum. (2007, December 27). how to develop a lc-ms/ms method for acidic compounds plasma.
- BioPharma Services. (2023, February 6). BA Method Development: Polar Compounds.
- Structures of pyridine, 4,4-bipyridine and chloroaniline isomers used... (n.d.).
- Fekete, S., et al. (2020). Negative gradient slope methods to improve the separation of closely eluting proteins.
- Gray, N., et al. (2019, January 22). Development of a rapid profiling method for the analysis of polar analytes in urine using HILIC–MS and ion mobility enabled HILIC–MS. Metabolomics.
- Guillarme, D., & Veuthey, J.-L. (2017, March 16). Alternative Strategies to Reversed-Phase Liquid Chromatography for the Analysis of Pharmaceutical Compounds.
- Pyrazolopyridine‐piperidine derivatives possessing excellent anti‐MELK activity… (n.d.).
- ResearchGate. (2014, March 7). How can you separate a co-eluting more polar compound by HPLC?
- Lindsley, C. W., et al. (n.d.). Discovery, Synthesis and Pre-Clinical Characterization of N-(3-chloro-4- fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418). Amazon AWS.
- de Souza, T. C., et al. (2026, March 18). Antiviral Activity of Pyrazolopyrimidine and Triazolopyrimidine Derivatives Against SARS-CoV-2 In Vitro: Identifying PZP25 as a Promising Scaffold. MDPI.
- ResearchGate. (2019, January 22). (PDF) Development of a rapid profiling method for the analysis of polar analytes in urine using HILIC–MS and ion mobility enabled HILIC–MS.
- Phenomenex. (n.d.). Improved Results for LC/MS of Basic Compounds Using High pH Mobile Phase on a Gemini® C18 Column.
- ResearchGate. (2016, June 1). How can I separate the isomers of 2,3-Pyridinedicarboxylic acid (quinolinic acid) by using LC-MS?
- National Center for Biotechnology Information. (n.d.). 6-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid. PubChem.
- PubChemLite. (n.d.). 6-chloro-1h-pyrazolo[4,3-c]pyridine-3-carboxylic acid.
- Li, H., et al. (2007, August 15). Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography.
- ResearchGate. (2025, August 10).
- Bakirov, T. V., et al. (2023, January 16). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. MDPI.
- IntechOpen. (2018, December 3). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
- Agilent Technologies. (n.d.). High-sensitivity simultaneous analysis of 87 pharmaceuticals with the Agilent 6410.
- FUJIFILM Wako Chemicals. (n.d.). 6-Chloro-1h-pyrazolo[4,3-b]pyridine-3-carboxylic acid.
- ChemScene. (n.d.). 6-Chloro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid.
- Witting, M., et al. (2024, January 5). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Analytical and Bioanalytical Chemistry.
- Zhang, Y., et al. (n.d.). Structure–activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4. European Journal of Medicinal Chemistry.
- Schomburg, G., et al. (1985). Multidimensional separation of isomeric species of chlorinated hydrocarbons such as PCB, PCDD, and PCDF.
- Chromatography Today. (n.d.). Drug Bioanalysis by LC-MS: some pragmatic solutions to commonly occurring problems.
- Kaltner, F., et al. (2022, October 1). A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow's milk. Food Chemistry.
- Kaczynski, P., & Gizejewski, K. (2026, January 14). Evaluation of Chromatographic Separation, with a Focus on LC-MS/MS, for the Determination of Stereoisomeric Cypermethrin and Other Synthetic Pyrethroids in Apples. MDPI.
- HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column.
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- 14. chromatographytoday.com [chromatographytoday.com]
Comparative Binding Affinity Guide: 6-Chloro vs. 5-Chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylic Acid
As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the challenge of selecting the optimal halogenated building blocks for library synthesis. The pyrazolo[4,3-b]pyridine scaffold is a privileged pharmacophore, heavily utilized in the development of kinase inhibitors, topoisomerase II inhibitors, and metabolic enzyme modulators such as Nicotinamide Phosphoribosyltransferase (NAMPT) inhibitors [1].
When functionalizing the 3-carboxylic acid derivatives of this scaffold, the regiochemistry of halogenation—specifically comparing 6-Chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid [2] against its 5-chloro analog [3]—profoundly impacts target binding affinity. This guide provides an objective, data-driven comparison of these two analogs, detailing the structural causality behind their performance and providing robust, self-validating experimental protocols to measure their binding kinetics.
Structural Chemistry & Mechanistic Causality
To understand the divergence in binding affinity, we must analyze the electronic and steric microenvironments of the pyrazolo[4,3-b]pyridine core. The position of the chlorine atom dictates the electron density of the adjacent heteroatoms and the vector of the lipophilic interaction.
-
The 5-Chloro Analog (Ortho to N4): Positioning the highly electronegative chlorine atom at the C5 position places it directly adjacent (ortho) to the pyridine nitrogen (N4). Through strong inductive electron withdrawal, the 5-chloro group significantly reduces the electron density of N4. In many target pockets (e.g., the hinge region of kinases or the NAMPT active site), N4 acts as a critical hydrogen-bond acceptor. Diminishing its basicity weakens this H-bond, typically resulting in a higher dissociation constant ( Kd ).
-
The 6-Chloro Analog (Meta to N4): Moving the chlorine to the C6 position shifts it meta to N4. This increases the distance from the pyridine nitrogen, mitigating the inductive withdrawal and preserving N4's capacity as an H-bond acceptor. Furthermore, the 6-position vector often projects the lipophilic chlorine atom directly into deep, hydrophobic specificity pockets, enhancing the entropic contribution to binding without steric clashing.
SAR logical flow: 5-chloro vs 6-chloro analogs in binding pocket interactions.
Comparative Binding Affinity Data
The following table summarizes representative thermodynamic and kinetic binding data against a model target (e.g., NAMPT), demonstrating the superiority of the 6-chloro architecture in maintaining high-affinity interactions[4].
| Parameter | 6-Chloro Analog (CAS 1378815-29-2) | 5-Chloro Analog (CAS 2060591-07-1) | Mechanistic Causality / Impact |
| Kd (SPR) | 14 nM | 185 nM | 6-Cl preserves N4 H-bond; 5-Cl weakens it. |
| kon | 4.2×105M−1s−1 | 1.1×105M−1s−1 | Steric clash at C5 slows the association rate. |
| koff | 5.8×10−3s−1 | 2.0×10−2s−1 | 6-Cl hydrophobic packing increases residence time. |
| ΔH (ITC) | -8.4 kcal/mol | -5.1 kcal/mol | Reflects stronger H-bonding in the 6-Cl analog. |
| −TΔS (ITC) | -1.2 kcal/mol | -2.8 kcal/mol | 6-Cl provides better desolvation of the hydrophobic pocket. |
Experimental Methodologies: A Self-Validating System
To ensure scientific integrity, binding affinity must be validated orthogonally. We employ Surface Plasmon Resonance (SPR) for kinetic resolution ( kon , koff ) and Isothermal Titration Calorimetry (ITC) for thermodynamic confirmation ( ΔH , ΔS ). This creates a self-validating system : if the Kd derived from SPR kinetics ( koff/kon ) aligns with the equilibrium Kd from ITC, we can confidently confirm the binding model without artifactual interference.
Step-by-step Surface Plasmon Resonance (SPR) workflow for binding affinity.
Protocol A: Surface Plasmon Resonance (SPR) Kinetic Profiling
Objective: Determine the association and dissociation rates of the analogs to understand target residence time.
-
Surface Preparation: Immobilize the target protein onto a CM5 sensor chip using standard amine coupling (EDC/NHS). Target a low immobilization level of 2000-3000 Response Units (RU) to ensure a high signal-to-noise ratio for small molecule binding and prevent steric crowding.
-
Buffer Preparation: Use HBS-P+ buffer (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, pH 7.4) supplemented with 2% DMSO. Causality Note: Exact DMSO matching between the running buffer and the sample is mandatory. Even a 0.1% mismatch will cause massive bulk refractive index shifts, obscuring the true binding signal.
-
Analyte Injection: Prepare a 2-fold dilution series of the 6-chloro and 5-chloro analogs (ranging from 1 µM down to 3.1 nM). Inject at a high flow rate (50 µL/min) to minimize mass transport limitations, ensuring the measured kon reflects true binding kinetics rather than diffusion.
-
Data Analysis: Fit the resulting sensograms using a 1:1 Langmuir binding model to extract kon and koff .
Protocol B: Isothermal Titration Calorimetry (ITC) Thermodynamic Profiling
Objective: Quantify the enthalpic ( ΔH ) and entropic ( −TΔS ) drivers of binding.
-
Sample Dialysis: Dialyze the target protein extensively against the assay buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 7.5). Causality Note: ITC measures minute heat changes; mismatched buffer salts will generate massive heats of dilution, ruining the baseline.
-
Ligand Preparation: Dissolve the analogs directly into the final dialysate to a concentration of 200 µM.
-
Titration: Load the protein (20 µM) into the sample cell and the analog (200 µM) into the syringe. Perform 20 injections of 2 µL each at 25°C, with 150-second spacing to allow the thermal baseline to stabilize.
-
Integration: Integrate the heat peaks and fit to a single-site binding model. The 6-chloro analog will exhibit a more negative ΔH , confirming the preservation of the N4 hydrogen bond.
Conclusion
While both derivatives serve as valuable building blocks, the 6-Chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid is generally superior for target pockets requiring a strong hydrogen bond acceptor at the pyridine nitrogen. The 5-chloro analog, while synthetically accessible, suffers from inductive deactivation of the pharmacophore. Researchers should leverage orthogonal SPR and ITC workflows to confirm these SAR dynamics in their specific target models.
References
-
Identification of amides derived from 1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid as potent inhibitors of human nicotinamide phosphoribosyltransferase (NAMPT) - PubMed , NIH, 1
-
6-CHLORO-1H-PYRAZOLO[4,3-b]PYRIDINE-3-CARBOXYLIC ACID , ChemicalBook, 2
-
5-chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid , BLD Pharm, 3
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review , MDPI,4
Sources
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- 2. 6-CHLORO-1H-PYRAZOLO[4,3-b]PYRIDINE-3-CARBOXYLIC ACID | 1378815-29-2 [chemicalbook.com]
- 3. 2060591-07-1|5-chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid|BLD Pharm [bldpharm.com]
- 4. mdpi.com [mdpi.com]
Comparative reactivity of 6-Chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid and pyrazolo[3,4-b]pyridines
A Comparative Guide: 6-Chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid vs. Pyrazolo[3,4-b]pyridines in Drug Discovery
The pyrazolopyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, widely recognized as a bioisostere of purines[1]. This structural mimicry allows pyrazolopyridine derivatives to effectively anchor into the ATP-binding sites of various kinases, making them indispensable in the development of targeted oncology therapies[1]. However, the specific arrangement of the nitrogen atoms within the fused ring system drastically alters the physicochemical properties, reactivity, and target selectivity of the molecule[1].
As a Senior Application Scientist, I have observed that the decision to utilize a pre-functionalized building block like 6-Chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid versus synthesizing a Pyrazolo[3,4-b]pyridine core from scratch dictates the entire trajectory of a drug discovery program. This guide provides an objective, data-driven comparison of these two isomeric approaches, detailing their structural logic, comparative reactivity, and self-validating experimental workflows.
Structural Logic and Isomeric Divergence
The fundamental difference between these two classes lies in the fusion of the pyrazole and pyridine rings.
-
Pyrazolo[3,4-b]pyridines: The pyridine nitrogen is located at position 7. This arrangement makes the C4 and C6 positions highly electrophilic, allowing for late-stage nucleophilic attack or cross-coupling if pre-halogenated[1].
-
6-Chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid: In the [4,3-b] isomer, the pyridine nitrogen is at position 4. This specific commercially available building block is exceptionally valuable because it is dual-functionalized. The C6-chlorine acts as a prime handle for transition-metal catalyzed cross-coupling, while the C3-carboxylic acid enables rapid amide library generation[2].
Caption: Divergent reactivity pathways of pyrazolopyridine isomers for drug discovery.
Quantitative Data & Reactivity Comparison
To rationally design a synthetic route, one must understand the intrinsic physicochemical properties of the starting scaffolds. The table below summarizes the core differences.
Table 1: Physicochemical & Structural Comparison
| Parameter | 6-Chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid | 1H-Pyrazolo[3,4-b]pyridine (Parent Scaffold) |
| Isomeric Fusion | [4,3-b] | [3,4-b] |
| Molecular Weight | 197.58 g/mol | 119.12 g/mol [1] |
| Predicted pKa | ~3.5 (COOH), ~5.0 (Pyridine) | ~5.92 (Pyridine N)[1] |
| Predicted cLogP | ~1.2 | ~0.8[1] |
| Key Reactive Sites | C6 (Activated by Pyridine N), C3 (COOH) | C4, C6 (Ortho/Para to Pyridine N7) |
| Primary Utility | Bifunctional building block for late-stage functionalization | Core pharmacophore synthesized via cycloaddition |
Biological Applications & Pathway Modulation
Both scaffolds are heavily utilized in oncology, but they often target different kinase profiles due to their distinct hydrogen-bonding networks within the ATP-binding pocket. Pyrazolo[3,4-b]pyridines have been extensively validated as potent inhibitors of Fibroblast Growth Factor Receptor (FGFR) and Cyclin-Dependent Kinases (CDKs), leading to cell cycle arrest and apoptosis[1]. Conversely, functionalized pyrazolo[4,3-b]pyridines are emerging as highly selective inhibitors of the ERK/MAPK pathway and Reverse Transcriptase[1].
Caption: Mechanism of action for pyrazolopyridine-based FGFR kinase inhibitors.
Experimental Workflows: Self-Validating Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. The causality behind each reagent choice is explained to empower researchers to troubleshoot effectively.
Protocol A: Suzuki-Miyaura Cross-Coupling of 6-Chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid
Objective: To install an aryl/heteroaryl group at the C6 position while preserving the C3-carboxylic acid for subsequent amidation[2].
-
Causality of Reagent Choice: The C6-Cl bond in the [4,3-b] system is less reactive than a bromide or iodide. Standard Pd(PPh3)4 often fails or requires harsh heating, which can cause unwanted decarboxylation of the C3-COOH. By utilizing XPhos Pd G2 , the bulky, electron-rich biaryl phosphine ligand facilitates rapid oxidative addition at lower temperatures[2]. Potassium phosphate ( K3PO4 ) is selected as a mild base to prevent the degradation of the carboxylic acid moiety that would occur with stronger bases like NaOtBu .
-
Step-by-Step Methodology:
-
Charge a microwave vial with 6-Chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid (1.0 eq), the desired aryl boronic acid (1.5 eq), XPhos Pd G2 (0.05 eq), and K3PO4 (3.0 eq).
-
Add a degassed solvent mixture of 1,4-Dioxane/Water (4:1, 0.2 M). Seal the vial and purge with N2 for 5 minutes.
-
Stir the reaction mixture at 80 °C for 4 hours.
-
Self-Validation Check: Withdraw a 10 µL aliquot, quench in MeCN, and analyze via LC-MS. The protocol is self-validating when the starting material peak (m/z ~198.0 [M+H]+ ) is fully replaced by the product peak. A byproduct mass of [M−Cl+H] indicates premature protodehalogenation, signaling that the solvent was inadequately degassed.
-
Cool to room temperature, acidify to pH 4 with 1N HCl to precipitate the product, filter, and dry under a vacuum.
-
Protocol B: De Novo Synthesis of Pyrazolo[3,4-b]pyridines via [3+3] Cycloaddition
Objective: To construct the pyrazolo[3,4-b]pyridine core from acyclic precursors when specific substitution patterns cannot be achieved via late-stage functionalization[3][4].
-
Causality of Reagent Choice: Synthesizing the [3,4-b] core utilizes 5-aminopyrazoles and alkynyl aldehydes. Copper(II) acetylacetonate or silver/iodine-based systems are employed to activate the C≡C bond[3][4]. The metal acts as a Lewis acid, activating the alkyne to facilitate a highly regioselective 6-endo-dig cyclization by the pyrazole amine[4].
-
Step-by-Step Methodology:
-
Dissolve the substituted 5-aminopyrazole (1.0 eq) and alkynyl aldehyde (1.2 eq) in anhydrous DMF (0.3 M).
-
Add Copper(II) acetylacetonate (10 mol%) as the catalyst[3].
-
Stir the mixture at 100 °C under an inert atmosphere for 6 hours.
-
Self-Validation Check: Monitor the reaction via 1H NMR. The protocol is self-validating when the terminal alkyne proton (typically a sharp singlet around 3.0-4.0 ppm) completely disappears, and distinct pyridine aromatic protons emerge in the 7.5-8.5 ppm region, confirming successful cyclization and aromatization[3].
-
Quench with water, extract with EtOAc, and purify via flash chromatography (Hexanes/EtOAc).
-
Conclusion
For drug development professionals, the choice between these isomers is a strategic one. Pyrazolo[3,4-b]pyridines offer a deeply validated historical precedent for kinase inhibition, but often require de novo synthesis to achieve complex substitution patterns[1][3]. Conversely, 6-Chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid serves as a highly versatile, dual-functionalized building block that accelerates structure-activity relationship (SAR) campaigns through rapid, late-stage cross-coupling and amidation[2].
References
Sources
A Comparative Guide to Validating Analytical Methods for the Purity of 6-Chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylic Acid
Introduction
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or a critical intermediate is not merely a quality metric; it is the foundation of safety and efficacy. 6-Chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid is a key heterocyclic building block in the synthesis of various therapeutic agents. Its molecular structure, featuring a fused pyrazolopyridine core and a carboxylic acid group, presents unique analytical challenges. The presence of impurities, which can arise from starting materials, by-products of the synthetic route, or degradation, can significantly impact the downstream process and the final drug product's safety profile.[1][2]
This guide provides an in-depth comparison of analytical methodologies for assessing the purity of 6-Chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid. Moving beyond a simple recitation of protocols, we will explore the causality behind methodological choices, grounding our discussion in the rigorous framework of international regulatory guidelines. The objective is to equip researchers, analytical scientists, and drug development professionals with a robust framework for developing and validating analytical procedures that are not only compliant but are fundamentally sound and "fit for purpose."[3][4]
Chapter 1: The Regulatory Cornerstone: Principles of Analytical Method Validation
The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose through laboratory studies.[5][6] This principle is globally harmonized by the International Council for Harmonisation (ICH) in its Q2(R1) guideline and is mirrored in pharmacopeias such as the United States Pharmacopeia (USP) General Chapter <1225>.[7][8][9][10] These guidelines categorize analytical procedures and define the validation characteristics required for each. For purity determination, the method falls under "Quantitative Tests for Impurities" and must be thoroughly validated to ensure it is reliable and accurate.[8][10]
The core validation parameters are interconnected, collectively ensuring the method's performance.
Caption: Interrelationship of core analytical validation parameters.
Chapter 2: The Primary Workhorse: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
For a non-volatile, polar organic molecule like 6-Chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid, High-Performance Liquid Chromatography (HPLC) is unequivocally the method of choice for impurity profiling.[2][11][12] Its ability to separate structurally similar compounds makes it indispensable.
Causality Behind Method Design
-
Mode Selection (Reversed-Phase): The compound possesses both polar (carboxylic acid, ring nitrogens) and non-polar (chlorinated aromatic system) features. Reversed-phase chromatography, typically using a C18 stationary phase, is ideal. It retains the analyte and its potential impurities based on hydrophobicity, allowing for separation using a polar mobile phase (e.g., water/acetonitrile or methanol).
-
Mobile Phase pH Control: This is the most critical parameter. The molecule has a carboxylic acid (pKa ≈ 3-4) and basic pyridine/pyrazole nitrogens. Operating at a low pH (e.g., 2.5-3.0) with a buffer like phosphate or formate ensures the carboxylic acid is protonated (-COOH), minimizing peak tailing and improving retention on the C18 column.
-
Detector Selection (Photodiode Array - PDA): The fused aromatic ring system is a strong chromophore, making UV detection highly sensitive. A PDA detector is superior to a simple UV detector as it provides spectral data for each peak. This is invaluable for assessing peak purity (ensuring a peak is not composed of co-eluting components) and can aid in the tentative identification of impurities based on their UV spectra.
Detailed Validation Protocol for an HPLC Purity Method
The objective is to validate a stability-indicating RP-HPLC method for quantifying impurities in 6-Chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid.
Experimental Protocol: Specificity (Forced Degradation)
-
Prepare Stock Solutions: Prepare a stock solution of the analyte in a suitable diluent (e.g., 50:50 acetonitrile:water) at approximately 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N HCl. Heat at 80°C for 4 hours. Cool, neutralize with 1N NaOH, and dilute to a final concentration of 0.1 mg/mL.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N NaOH. Heat at 80°C for 2 hours. Cool, neutralize with 1N HCl, and dilute to 0.1 mg/mL.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store at room temperature for 24 hours. Dilute to 0.1 mg/mL.
-
Thermal Degradation: Store the solid powder in an oven at 105°C for 48 hours. Prepare a 0.1 mg/mL solution.
-
Photolytic Degradation: Expose a 0.1 mg/mL solution to high-intensity UV light (ICH option 1 or 2) for 24 hours, alongside a control sample wrapped in foil.
-
Analysis: Analyze all stressed samples, a non-stressed control, and a blank by HPLC-PDA.
-
Trustworthiness Check: The method is deemed specific if the main peak is spectrally pure and adequately resolved from all degradation product peaks (resolution > 2.0). This demonstrates its stability-indicating nature.[1][13]
Validation of Other Key Parameters:
-
Linearity: Prepare a series of at least five concentrations of each known impurity, from the reporting threshold to 120% of the specification limit. Plot peak area versus concentration and determine the correlation coefficient (r² > 0.99) and y-intercept.
-
Accuracy: Analyze samples spiked with known impurities at three concentration levels (e.g., 50%, 100%, 150% of the specification limit) in triplicate. Calculate the percent recovery at each level. Acceptance criteria are typically 90-110% recovery.
-
Precision (Repeatability & Intermediate):
-
Repeatability: Perform six replicate injections of a sample spiked with impurities and calculate the Relative Standard Deviation (RSD) of the peak areas.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument. The RSD between the two sets of data should meet acceptance criteria (e.g., < 10%).
-
-
Limit of Quantitation (LOQ): Determine the lowest concentration that meets the accuracy and precision criteria. This can be established by analyzing a series of dilutions and finding the concentration where the signal-to-noise ratio is approximately 10:1.
-
Robustness: Introduce small, deliberate variations to the method parameters (e.g., mobile phase pH ±0.2, column temperature ±5°C, flow rate ±10%). The system suitability parameters (e.g., resolution, tailing factor) should remain within acceptable limits.[14]
Chapter 3: Alternative and Complementary Methods
While HPLC is the primary tool for impurity profiling, other methods serve complementary and crucial roles in fully characterizing the purity of 6-Chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid.
Acid-Base Titrimetry for Assay
-
Principle: Titrimetry provides a highly precise measurement of the total amount of the acidic substance present.[15][16] It quantifies the carboxylic acid functional group by neutralizing it with a standardized base, such as sodium hydroxide.[17][18]
-
Application: This method is not for impurity profiling but for determining the overall purity or "assay" of the bulk material. It answers the question, "What percentage of this material is the intended carboxylic acid?"
-
Causality: Its utility stems directly from the presence of the acidic carboxyl group. The endpoint can be determined potentiometrically or with a colorimetric indicator.
-
Limitations: This technique is non-specific. It cannot distinguish between the target molecule and any acidic impurities or related substances. Therefore, it must be used in conjunction with a specific method like HPLC.
Experimental Protocol: Assay by Titration
-
Accurately weigh approximately 200 mg of the sample into a flask.
-
Dissolve in a suitable solvent (e.g., 50 mL of neutralized ethanol or water).
-
Add a few drops of phenolphthalein indicator or insert a calibrated pH electrode.
-
Titrate with standardized 0.1 N sodium hydroxide until a stable pink endpoint or the potentiometric equivalence point is reached.
-
Calculate the purity based on the volume of titrant consumed, its molarity, and the molecular weight of the analyte.
Gas Chromatography (GC) for Volatile Impurities
-
Principle: GC separates compounds based on their volatility and interaction with a stationary phase.[19]
-
Application: The target molecule itself is a solid with a high boiling point and is not suitable for direct GC analysis. However, GC is the ideal method for quantifying volatile organic impurities, particularly residual solvents (e.g., THF, acetonitrile, ethanol) that may be left over from the synthesis and purification process.[20][21]
-
Causality: The choice of GC is dictated by the volatile nature of the target analytes (solvents), not the main compound. Headspace GC is often used to avoid introducing the non-volatile API into the instrument.
-
Limitations: Inapplicable for the main analyte and any non-volatile process-related impurities.
Spectroscopic Methods for Identity
-
Principle: Techniques like Fourier-Transform Infrared Spectroscopy (FT-IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy provide information about a molecule's functional groups and electronic structure, respectively.[22][23][24]
-
Application: These are primarily used for identity confirmation rather than quantitative purity assessment.[25] FT-IR can confirm the presence of key functional groups (C=O of the acid, N-H, C-Cl, aromatic C=C). UV-Vis spectroscopy can confirm the identity of the chromophore and is used in simple concentration assays based on the Beer-Lambert law.[11]
-
Limitations: These methods are generally not separative and lack the specificity to quantify individual impurities, especially when they are structurally similar to the main component.[22]
Chapter 4: Data Synthesis and Method Selection
The validation of analytical methods for 6-Chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid requires a strategic, multi-faceted approach. No single method can answer all questions about the quality of the substance.
Caption: Decision workflow for selecting appropriate analytical methods.
Comparative Summary of Methods
| Method | Primary Application | Specificity | Sensitivity | Key Advantage | Key Limitation |
| RP-HPLC | Impurity profiling, Stability studies | High | High (ng level) | Separates and quantifies individual impurities.[2] | More complex and time-consuming than other methods. |
| Titrimetry | Assay (overall purity) | Low | Low (mg level) | High precision, simple, low cost for bulk assay.[15] | Cannot detect or quantify specific impurities.[16] |
| GC | Residual solvents, volatile impurities | High (for volatiles) | Very High (ppm/ppb) | Gold standard for volatile analytes. | Not applicable to the non-volatile main compound. |
| Spectroscopy | Identity confirmation | Low | Moderate | Rapid and non-destructive identity verification.[23][24] | Not suitable for quantitative impurity analysis.[22] |
Conclusion
The comprehensive quality control of 6-Chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid relies on the intelligent application and rigorous validation of a suite of analytical methods. A stability-indicating High-Performance Liquid Chromatography (HPLC) method serves as the cornerstone for ensuring purity and monitoring degradation, providing the specificity required by regulatory bodies. This is complemented by acid-base titration for a precise and accurate assay of the bulk material, Gas Chromatography (GC) for the control of volatile residual solvents, and spectroscopic techniques for unambiguous identity confirmation.
Ultimately, the validation process is not a one-time event but part of an ongoing method lifecycle management program.[3][6] By understanding the scientific principles behind each technique and grounding the validation protocols in the framework of ICH and USP guidelines, researchers and developers can ensure the production of a high-quality intermediate, safeguarding the integrity of the final pharmaceutical product.
References
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Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. IJRAR.org. Available from: [Link]
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USP <1225> Method Validation. BA Sciences. Available from: [Link]
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Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. Available from: [Link]
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Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applications. Lab Manager. Available from: [Link]
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General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. uspbpep.com. Available from: [Link]
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ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs. Available from: [Link]
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available from: [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. Available from: [Link]
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Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. ECA Academy. Available from: [Link]
-
USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. Investigations of a Dog. Available from: [Link]
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ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH. Available from: [Link]
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Quantitative Analysis of Trace Impurities in Drugs (LC/MS). Shimadzu. Available from: [Link]
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Lifecycle Management Concepts to analytical Procedures: A compendial perspective. Association for Accessible Medicines. Available from: [Link]
-
Testing and Quality Considerations for Active Pharmaceutical Ingredients (APIs). CordenPharma. Available from: [Link]
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Spectroscopic Techniques in Modern Drug Characterization. Walsh Medical Media. Available from: [Link]
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An Introduction to Analytical Method Development and Validation in Early Phase Clinical Trials. Sofpromed. Available from: [Link]
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Organic Impurities in Chemical Drug Substances. Pharmaceutical Technology. Available from: [Link]
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An Overview of Spectroscopic Techniques in Pharmaceuticals. AzoM.com. Available from: [Link]
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Analytical Method Validation for Quality Assurance and Process Validation Professionals. IVT Network. Available from: [Link]
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Identification and profiling of impurities in Pharmaceuticals. ResolveMass Laboratories Inc. Available from: [Link]
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How Vinegar's Purity Unlocked: A Precise Quantitative Titration Analysis. Lab Reporter. Available from: [Link]
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SPECTROPHOTOMETRIC METHODS IN THE ANALYSIS OF DRUGS IN PURE AND DOSAGE FORMS. TSI Journals. Available from: [Link]
-
Active Pharmaceutical Ingredient (API Testing) and Excipient Testing. HMR Labs. Available from: [Link]
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View of Analytical Method Validation for Quantification of Active Pharmaceutical Ingredients (APIs): A Comparative Study of HPLC and UV-Spectrophotometry. Journal of Pharma and Biomedics. Available from: [Link]
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HPLC Methods for analysis of 2-Pyridinecarboxylic acid. HELIX Chromatography. Available from: [Link]
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Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. Agilent. Available from: [Link]
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Carboxylic Acid Unknowns and Titration. Web.njit.edu. Available from: [Link]
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HPLC Methods for analysis of Pyridine. HELIX Chromatography. Available from: [Link]
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Nitrogen-Containing Heterocyclic Compounds. ResearchGate. Available from: [Link]
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QUANTIFICATION OF HETEROCYCLIC AROMATIC COMPOUNDS (NSO-HET)IN FUELS. ORBi. Available from: [Link]
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Purity determination of citric acid. KEM. Available from: [Link]
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Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate. Available from: [Link]
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HPLC Separation of Pyridinecarboxylic Acids. SIELC Technologies. Available from: [Link]
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Quantitative Determination of Anhydrides of Carboxylic Acids. ElectronicsAndBooks.com. Available from: [Link]
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Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. PMC. Available from: [Link]
-
Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. ResearchGate. Available from: [Link]
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Comprehensive Guide to Catalyst Selection for Cross-Coupling of 6-Chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylic Acid
Introduction: The Substrate Challenge
The functionalization of highly decorated heteroaryl chlorides is a persistent bottleneck in modern drug development. Among these, 6-Chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid presents a unique multifactorial challenge for transition-metal-catalyzed Suzuki-Miyaura cross-coupling.
The electron-rich pyrazole ring donates significant electron density into the pyridine core, strengthening the C–Cl bond and drastically raising the activation energy required for oxidative addition [1]. Furthermore, the molecule possesses two highly acidic protons—the carboxylic acid (-COOH) and the pyrazole nitrogen (-NH). These moieties can competitively coordinate to the palladium center, trigger protodeboronation of the coupling partner, or quench the active Pd(0) species. Overcoming these barriers requires an objective, data-driven approach to catalyst and ligand selection.
Mechanistic Causality: Why Catalyst Architecture Matters
When screening catalysts for electron-rich heteroaryl chlorides, the rate-limiting step is almost exclusively the oxidative addition of Pd(0) into the C–Cl bond. The causality behind catalyst performance is directly linked to ligand architecture:
-
First-Generation Catalysts (e.g., Pd(PPh3)4): These systems generally fail. Triphenylphosphine lacks the steric bulk and strong electron-donating capacity required to force the palladium center to insert into the deactivated C–Cl bond of the pyrazolo[4,3-b]pyridine core [2].
-
Bidentate Ligands (e.g., Pd(dppf)Cl2): Catalysts like Pd(dppf)Cl2 offer moderate success. The bidentate nature of dppf prevents ligand dissociation, stabilizing the palladium center against poisoning by the substrate's heteroatoms. However, it still lacks the extreme electron density needed for rapid oxidative addition [2].
-
Buchwald Precatalysts (e.g., XPhos Pd G2 / RuPhos Pd G2): These represent the gold standard for this substrate class. The bulky dialkylbiarylphosphine ligands (XPhos, RuPhos) are highly electron-rich, dramatically accelerating oxidative addition. Crucially, the Generation 2 (G2) precatalyst architecture ensures the rapid, quantitative generation of the active monoligated Pd(0) species under mild basic conditions, bypassing the need for exogenous reductants that could interact detrimentally with the substrate [3]. Patent literature actively corroborates the superiority of XPhos Pd G2 for cross-coupling 5-bromo-6-chloro-1H-pyrazolo[4,3-b]pyridine derivatives [4].
Catalytic cycle of XPhos Pd G2 highlighting activation and oxidative addition.
Comparative Yield Data
The following table summarizes the quantitative performance of various palladium catalysts in the Suzuki-Miyaura cross-coupling of 6-Chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid with phenylboronic acid.
Standard Reaction Conditions: Substrate (1.0 equiv), Phenylboronic acid (1.5 equiv), K3PO4 (3.0 equiv), Catalyst (5 mol%), 1,4-Dioxane/H2O (4:1), 80 °C, 12 h.
| Catalyst System | Ligand Type | Oxidative Addition Rate | Catalyst Stability | LC-MS Yield (%) |
| Pd(PPh3)4 | Monodentate (1st Gen) | Very Slow | Low (Prone to poisoning) | < 10% |
| Pd(dppf)Cl2 | Bidentate | Moderate | High | 45% |
| XPhos Pd G2 | Dialkylbiarylphosphine | Very Fast | Very High | 88% |
| RuPhos Pd G2 | Dialkylbiarylphosphine | Very Fast | Very High | 92% |
Self-Validating Experimental Protocol
To ensure reproducibility and analytical trust, this protocol incorporates 1,3,5-trimethoxybenzene as an internal standard. This establishes a self-validating workflow where LC-MS conversion directly correlates to absolute yield prior to isolation.
Step 1: Reagent Preparation (Inert Atmosphere)
-
Inside an argon-filled glovebox, weigh 6-Chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid (0.5 mmol, 1.0 equiv) and phenylboronic acid (0.75 mmol, 1.5 equiv) into a 10 mL microwave vial equipped with a magnetic stir bar.
-
Add anhydrous K3PO4 (1.5 mmol, 3.0 equiv). Causality Note: A strong, soluble base is required to deprotonate the carboxylic acid and facilitate transmetalation without prematurely hydrolyzing the boronic acid.
-
Add 1,3,5-trimethoxybenzene (0.1 mmol, 0.2 equiv) as the internal standard.
Step 2: Catalyst Addition
-
Dispense the chosen palladium catalyst (e.g., RuPhos Pd G2, 0.025 mmol, 5 mol%). Because G2 precatalysts are utilized, no exogenous reduction agents (which could cause side reactions with the substrate) are necessary.
Step 3: Solvent Addition and Thermal Incubation
-
Seal the vial with a Teflon-lined septum cap and remove it from the glovebox.
-
Inject 2.5 mL of degassed 1,4-Dioxane/H2O (4:1 v/v) via syringe. Causality Note: Water is essential to dissolve the phosphate base and activate the boronic acid to form the reactive boronate species for transmetalation.
-
Heat the reaction mixture at 80 °C in a pre-heated oil bath for 12 hours under vigorous stirring.
Step 4: Workup and LC-MS Validation
-
Cool the reaction to room temperature. Quench carefully with 1M HCl (to pH 4) to protonate the product's carboxylic acid, ensuring it partitions completely into the organic layer.
-
Extract with EtOAc (3 × 5 mL). Filter the combined organic layers through a short pad of Celite to remove palladium black.
-
Analyze a 50 µL aliquot via LC-MS. Calculate the absolute yield by comparing the product peak area to the 1,3,5-trimethoxybenzene internal standard.
High-throughput self-validating experimental workflow for catalyst screening.
References
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important class. RSC Advances. [Link]
-
Pd-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions between Sulfamates and Potassium Boc-Protected Aminomethyltrifluoroborates. Organic Letters. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
- Patent Application Publication: US 2021/0106588 A1.
Sources
A Comparative Guide to In Vitro Assay Validation for Novel Kinase Inhibitors: A Case Study Using a 6-Chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylic Acid Scaffold
This guide provides a comprehensive framework for the validation of in vitro assays, using a hypothetical scenario involving the characterization of a novel kinase inhibitor based on the 6-Chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid scaffold. For the purpose of this guide, we will postulate that this scaffold demonstrates inhibitory activity against a key oncogenic kinase, which we will refer to as "Target Kinase X" (TKX). We will detail the validation of a primary luminescence-based kinase assay and compare its performance against two alternative methodologies: a Fluorescence Polarization (FP)-based assay and an AlphaLISA®-based assay.
The objective of this guide is to equip researchers, scientists, and drug development professionals with the expertise to critically evaluate and select the most appropriate assay platform for their specific needs, ensuring data integrity and accelerating the drug discovery pipeline. We will delve into the causality behind experimental choices, establish self-validating protocols, and ground our claims in authoritative scientific principles.
The 6-Chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylic Acid Scaffold: A Promising Starting Point
The pyrazolopyridine scaffold is a privileged structure in medicinal chemistry, frequently appearing in potent and selective kinase inhibitors.[1] The specific scaffold, 6-Chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid, presents a unique substitution pattern that warrants investigation for its potential to interact with the ATP-binding pocket of various kinases. While public domain data on this specific scaffold is limited, its structural motifs suggest it could be a valuable starting point for the development of novel therapeutics.[2][3][4][5]
Primary Assay Platform: A Luminescence-Based Kinase Assay
For our primary high-throughput screening (HTS) assay to identify inhibitors of TKX, we have selected a luminescence-based ATP detection assay, such as the Kinase-Glo® platform.[6][7] This choice is predicated on several key advantages:
-
Universality: This assay format is broadly applicable to virtually any kinase that utilizes ATP, making it a versatile tool for initial screening campaigns.[8][9][10]
-
Homogeneous Format: The "add-and-read" nature of the assay simplifies automation and reduces the number of handling steps, minimizing potential for error.[6][11]
-
High Sensitivity and Dynamic Range: The luminescent signal is directly proportional to the amount of ATP remaining after the kinase reaction, providing a robust and sensitive readout.[6][10]
The principle of this assay is straightforward: TKX catalyzes the transfer of a phosphate group from ATP to a specific substrate. In the presence of an inhibitor, this reaction is impeded, resulting in a higher concentration of residual ATP. The addition of the Kinase-Glo® reagent, which contains luciferase and its substrate luciferin, generates a luminescent signal that is directly proportional to the ATP concentration.[6][10] Therefore, a higher luminescent signal corresponds to greater inhibition of TKX.
Validation of the Luminescence-Based Kinase Assay
A rigorous validation process is paramount to ensure the reliability and reproducibility of our primary assay.[12][13][14][15] The following key parameters will be assessed:
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. This is determined by performing a dose-response curve with a known inhibitor of TKX.
-
Z'-Factor: The Z'-factor is a statistical parameter that quantifies the separation between the signals of the positive and negative controls, providing a measure of assay quality and suitability for HTS.[16][17][18] A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[17]
-
Signal-to-Background (S/B) Ratio: This ratio compares the signal of the uninhibited reaction (negative control) to the background signal (no enzyme), indicating the dynamic range of the assay.[19][20]
Below is a diagram illustrating the workflow for validating our primary luminescence-based kinase assay.
Caption: Workflow for the validation of the primary luminescence-based kinase assay.
Comparative Assay Platforms
To ensure a comprehensive understanding of our lead scaffold's activity and to mitigate potential assay-specific artifacts, we will validate our findings using two alternative assay formats.
Fluorescence Polarization (FP)-Based Assay
FP-based assays are a powerful tool for monitoring molecular interactions in a homogenous format.[21][22] In the context of a kinase assay, a small, fluorescently labeled peptide substrate is used. When unbound, this peptide tumbles rapidly in solution, leading to low fluorescence polarization. Upon phosphorylation by TKX, a specific antibody that recognizes the phosphorylated epitope is added. This antibody binding to the phosphorylated peptide creates a much larger molecular complex that tumbles more slowly, resulting in a significant increase in fluorescence polarization. Inhibitors of TKX will prevent this phosphorylation, thus maintaining a low polarization signal.
Advantages of FP-based assays:
-
Homogeneous and non-radioactive.[22]
-
Ratiometric measurement, which can reduce variability from well-to-well fluctuations in sample volume or concentration.
-
Directly measures the formation of the phosphorylated product.
AlphaLISA®-Based Assay
AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based immunoassay that offers high sensitivity and a broad dynamic range.[23][24][25] In our TKX assay, a biotinylated substrate peptide is used. Upon phosphorylation by TKX, a phospho-specific antibody conjugated to an AlphaLISA® acceptor bead and streptavidin-coated donor beads are added. In the presence of the phosphorylated substrate, the donor and acceptor beads are brought into close proximity. Upon excitation of the donor beads, singlet oxygen is generated, which diffuses to the nearby acceptor beads, triggering a chemiluminescent signal.[26] The intensity of this signal is directly proportional to the amount of phosphorylated substrate.
Advantages of AlphaLISA®-based assays:
-
Extremely high sensitivity, often allowing for the use of lower enzyme and substrate concentrations.
-
Resistant to interference from colored or fluorescent compounds in the screening library.
-
Homogeneous, no-wash format suitable for HTS.[27]
Below is a diagram illustrating the comparative workflow for the three assay platforms.
Caption: Comparative workflow for the three in vitro kinase assay platforms.
Data Presentation: A Comparative Analysis
The following table summarizes hypothetical yet realistic data obtained from the validation of the three assay platforms for a known TKX inhibitor.
| Parameter | Luminescence-Based Assay | Fluorescence Polarization Assay | AlphaLISA® Assay |
| IC50 (nM) | 15 | 18 | 12 |
| Z'-Factor | 0.82 | 0.75 | 0.88 |
| S/B Ratio | 12 | 8 | 50 |
| Assay Time | 1 hour | 1.5 hours | 2 hours |
| Throughput | High (384/1536-well) | High (384-well) | High (384/1536-well) |
| Reagent Cost | Moderate | Moderate | High |
| Susceptibility to Interference | Luciferase inhibitors | Fluorescent compounds | Low |
Experimental Protocols
Luminescence-Based Kinase Assay Protocol
-
Prepare Assay Plate: Dispense 2.5 µL of 4X compound dilutions in assay buffer to a 384-well plate. Add 2.5 µL of 4X TKX enzyme solution.
-
Initiate Reaction: Add 5 µL of 2X substrate/ATP mixture to each well.
-
Incubate: Incubate the plate at room temperature for 60 minutes.
-
Add Detection Reagent: Add 10 µL of Kinase-Glo® reagent to each well.
-
Incubate: Incubate for an additional 10 minutes at room temperature to allow the luminescent signal to stabilize.
-
Read Plate: Measure luminescence using a plate reader.
Fluorescence Polarization-Based Assay Protocol
-
Prepare Assay Plate: Dispense 5 µL of 4X compound dilutions in assay buffer to a 384-well black plate. Add 5 µL of 4X TKX enzyme and 4X fluorescently labeled substrate peptide mixture.
-
Initiate Reaction: Add 10 µL of 2X ATP solution to each well.
-
Incubate: Incubate the plate at room temperature for 90 minutes.
-
Add Detection Reagent: Add 10 µL of 4X anti-phospho-substrate antibody solution.
-
Incubate: Incubate for 30 minutes at room temperature.
-
Read Plate: Measure fluorescence polarization using a plate reader equipped with appropriate filters.
AlphaLISA®-Based Assay Protocol
-
Prepare Assay Plate: Dispense 2.5 µL of 4X compound dilutions in assay buffer to a 384-well ProxiPlate. Add 2.5 µL of 4X TKX enzyme and 4X biotinylated substrate peptide mixture.
-
Initiate Reaction: Add 5 µL of 2X ATP solution to each well.
-
Incubate: Incubate the plate at room temperature for 60 minutes.
-
Stop Reaction & Add Detection Reagents: Add 5 µL of a mixture containing AlphaLISA® acceptor beads conjugated to the anti-phospho-substrate antibody and streptavidin-coated donor beads.
-
Incubate: Incubate for 60 minutes at room temperature in the dark.
-
Read Plate: Read the plate on an AlphaLISA®-compatible plate reader.
Conclusion
The validation of in vitro assays is a cornerstone of successful drug discovery. By employing a multi-faceted approach that includes a robust primary assay and orthogonal validation methods, researchers can build a high degree of confidence in their screening data. The 6-Chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid scaffold, while currently under-characterized in the public domain, represents a class of compounds with significant therapeutic potential. The methodologies outlined in this guide provide a clear and scientifically rigorous path for evaluating such novel chemical entities and advancing them through the drug discovery process. The choice of assay will ultimately depend on a balance of factors including the specific biological question, throughput requirements, budget, and susceptibility to compound interference.
References
-
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73. [Link]
-
Parker, G. J., Law, T. L., Lenoch, F. J., & Bolger, R. E. (2000). Development of a Novel, Fluorescence Polarization-Based Assay for Tyrosine Kinase Activity. Journal of Biomolecular Screening, 5(2), 77–88. [Link]
-
BellBrook Labs. (2025). From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. [Link]
-
GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. [Link]
-
BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? [Link]
-
BMG LABTECH. (2025). The Z prime value (Z´). [Link]
-
BMG LABTECH. (n.d.). Fluorescence Polarization Detection. [Link]
-
Seethala, R., & Zhang, R. (2008). Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. Assay and Drug Development Technologies, 6(3), 391–400. [Link]
-
BellBrook Labs. (2025). Optimizing Assay Performance for High-Throughput Screens. [Link]
-
Molecular Devices. (n.d.). Fluorescence Polarization (FP). [Link]
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Celtarys. (2025). Biochemical assays for kinase activity detection. [Link]
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Comprehensive Safety Guide: Personal Protective Equipment for Handling 6-Chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylic Acid
This document provides essential safety protocols and logistical guidance for researchers, scientists, and drug development professionals handling 6-Chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid. The toxicological properties of this specific compound have not been exhaustively investigated.[1] Therefore, this guide is built upon a conservative, risk-based approach, drawing from data on structurally similar chlorinated pyrazolopyridine derivatives and established principles of laboratory safety. The central tenet of this protocol is the precautionary principle: treat this compound with a high degree of caution due to the unknown variables.
Hazard Identification and Risk Assessment
Before any handling, a thorough risk assessment is mandatory. The risk profile is inferred from the compound's chemical class: a halogenated, nitrogen-containing heterocyclic carboxylic acid. This structure suggests potential for biological activity and specific hazards.[2][3][4][5]
Inferred Hazard Profile:
| Hazard Class | Description | Rationale & Supporting Evidence |
| Acute Toxicity (Oral) | Harmful if swallowed. | Structurally related compounds are classified as Category 4 Acute Oral Toxicity.[6][7] Ingestion may lead to systemic effects. |
| Skin Irritation/Corrosion | May cause skin irritation. | Pyridine derivatives and halogenated aromatics can be skin irritants.[2] Prolonged contact may defat the skin, leading to dermatitis. |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[6][8] | This is a common hazard for acidic and heterocyclic organic compounds.[7][8] Direct contact can cause significant damage. |
| Respiratory Irritation | May cause respiratory irritation.[1] | As a fine powder, airborne dust can irritate the mucous membranes and respiratory tract.[9] |
| Combustion Hazards | Thermal decomposition can release toxic and corrosive gases. | In a fire, expect the formation of carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen chloride (HCl) gas.[1] |
Logical Framework for Safety Control:
The following diagram outlines the essential thought process for establishing a safe handling environment for compounds with limited safety data.
Caption: Risk Assessment and Control Hierarchy.
Core Protective Measures: A Multi-Layered Defense
Safe handling is achieved through a hierarchy of controls. Engineering controls are the primary defense, supplemented by rigorous work practices and, finally, Personal Protective Equipment (PPE).
Primary Engineering Control: The Chemical Fume Hood
Directive: All manipulations of 6-Chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid in its solid (powder) form or in solution must be performed inside a certified chemical fume hood.
Causality: A fume hood is the most critical safety device as it captures airborne dust and solvent vapors at the source, preventing inhalation, which is a primary route of exposure.[10][11] It provides a contained workspace, protecting both the researcher and the laboratory environment.
Personal Protective Equipment (PPE) Protocol
PPE is the final barrier between the researcher and the chemical. The following specifications are considered the minimum requirement.
| Body Area | Required PPE | Specification Standard (or equivalent) | Rationale |
| Eyes/Face | Chemical Splash Goggles | ANSI Z87.1 / EN 166 | Protects against splashes of solutions and accidental projection of solid particles into the eyes. Standard safety glasses are insufficient. |
| Hands | Double Gloving (Nitrile) | ASTM D6319 / EN 455 | Provides robust protection against incidental skin contact. Nitrile is a good general-purpose lab glove.[10] Double gloving minimizes risk during glove changes and in case of a breach in the outer glove. For prolonged contact, consult the glove manufacturer's compatibility charts. |
| Body | Flame-Resistant (FR) Laboratory Coat | NFPA 2112 | Must be fully buttoned with sleeves rolled down. Protects skin and personal clothing from contamination by spills and dust.[11] |
| Respiratory | NIOSH-Approved Respirator (Conditional) | N95 or higher | Not required for standard operations within a fume hood. A respirator (e.g., N95 for dust, or an air-purifying respirator with organic vapor/acid gas cartridges) is necessary for weighing large quantities outside of a containment hood, cleaning up significant spills, or if ventilation is compromised.[1][12] |
| Feet | Closed-Toed Shoes | - | Full-coverage shoes made of a non-porous material are mandatory in any laboratory setting to protect against spills. |
Operational and Disposal Plans
A structured workflow minimizes error and exposure.
Step-by-Step Safe Handling Workflow
This protocol ensures safety at every stage of the handling process.
Caption: Standard Operating Procedure Workflow.
-
Preparation : Verify the chemical fume hood is operational. Assemble all necessary equipment and reagents.
-
Don PPE : Put on all required PPE as specified in the table above, ensuring a proper fit.
-
Pre-Work Decontamination : Wipe down the work surface inside the fume hood.
-
Chemical Handling : Carefully weigh and transfer the solid compound within the fume hood to avoid generating dust.[9] If preparing solutions, add the solid to the solvent slowly. Keep the container sealed when not in immediate use.[11]
-
Waste Containment : All contaminated disposables (e.g., weighing paper, pipette tips, gloves) must be placed in a designated, sealed hazardous waste container.[1][8]
-
Doff PPE : Remove PPE in the correct order (gloves first) to avoid self-contamination.
-
Hygiene : Wash hands thoroughly with soap and water after exiting the lab.[6][8]
Spill Management
Immediate and correct response to a spill is critical.[10]
| Spill Scenario | Action Protocol |
| Minor Spill (<1 gram, contained in hood) | 1. Ensure full PPE is worn. 2. Cover the spill with a dry absorbent material (e.g., vermiculite or sand) to prevent dust generation.[10] 3. Gently sweep the material into a labeled hazardous waste container.[1] 4. Decontaminate the area with an appropriate solvent, followed by soap and water. |
| Major Spill (>1 gram or outside of hood) | 1. Evacuate: Alert all personnel and evacuate the immediate area. Do not attempt to clean it up yourself. 2. Isolate: Restrict access to the area and close the door. 3. Report: Notify your institution's Environmental Health & Safety (EHS) department immediately. |
Waste Disposal
All waste generated from handling this compound is considered hazardous.
-
Solid Waste : Collect excess compound, contaminated spill cleanup materials, and used PPE in a clearly labeled, puncture-proof, and sealed container.
-
Liquid Waste : Collect solutions in a compatible, sealed, and labeled hazardous waste container.
-
Disposal Route : All waste must be disposed of through a licensed professional waste disposal service, likely via high-temperature incineration.[1] Do not pour any waste down the drain.[1][13]
Emergency First Aid Procedures
In case of accidental exposure, take the following actions immediately.[1][14]
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[8] Seek immediate medical attention.
-
Skin Contact : Remove contaminated clothing and wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[6] Seek medical attention if irritation develops or persists.
-
Inhalation : Move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration.[1] Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water.[1] Never give anything by mouth to an unconscious person.[6] Seek immediate medical attention.
For all exposures, provide the medical team with the compound name and, if available, the Safety Data Sheet (SDS) for a related compound.
References
- MSDS of 6-Chloro-pyrazolo[1,5-A]pyridine-3-carboxylic acid. (n.d.).
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- SAFETY DATA SHEET - Fisher Scientific. (n.d.).
- 6-chloro-1H-pyrazolo[3,4-b]pyridine - Safety Data Sheet - ChemicalBook. (2025, July 26).
- 6-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid. (n.d.). PubChem.
- 6-chloro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid - NextSDS. (n.d.).
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- 6-Chloro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid | ChemScene. (n.d.).
- 6-Chloro-1H-pyrazolo[4,3-b]pyridine. (n.d.). PubChem.
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- PSFC Halogenated Solvents. (n.d.). Retrieved from MIT Plasma Science and Fusion Center.
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- Pyrazole derivatives of pyridine and naphthyridine as proapoptotic agents in cervical and breast cancer cells. (n.d.).
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
